11-Oxomogroside IV
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H90O24 |
|---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3 |
InChI Key |
YWAKRLANXLYUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-Oxomogroside IV: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside IV is a cucurbitane triterpenoid (B12794562) glycoside isolated from the unripe fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This compound has garnered interest within the scientific community for its potential anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its cytotoxic effects on cancer cells. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development.
Chemical Identity and Structure
This compound is a complex glycoside belonging to the mogroside family. Its core structure is a tetracyclic triterpenoid aglycone, mogrol, which is characteristic of cucurbitane-type compounds. The structure is further elaborated by the presence of multiple sugar moieties attached to the aglycone.
Chemical Identifiers:
| Identifier | Value |
| Molecular Formula | C₅₄H₉₀O₂₄ |
| Molecular Weight | 1123.28 g/mol |
| CAS Number | 2096516-32-2 |
| SMILES | C[C@]12CC--INVALID-LINK--CO)O)O)O">C@HC[C@H]1[C@H]4CC=C5--INVALID-LINK--(CC--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO)O)O)O)O)O)O">C@@HC5(C)C)[C@H]4C(=O)C2 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity studies.
| Property | Value/Information |
| Physical State | Powder |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol. |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| pKa | Not reported |
Biological Activity: Anti-tumor Effects
The most significant reported biological activity of this compound is its anti-tumor effect. Specifically, it has demonstrated cytotoxicity against the human hepatocellular carcinoma cell line SMMC-772.
| Cell Line | Activity | Value | Reference |
| SMMC-772 | IC₅₀ | 288 µg/mL | [1] |
The mechanism by which this compound exerts its cytotoxic effects has not yet been fully elucidated. Further research is required to identify the specific signaling pathways involved in its anti-tumor activity.
Experimental Protocols
A detailed experimental protocol for the evaluation of the cytotoxic activity of this compound against SMMC-772 cells is provided below, based on standard methodologies.
4.1. Cell Culture and Maintenance
-
Cell Line: Human hepatocellular carcinoma SMMC-772 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
4.2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for Cytotoxicity Assay:
Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: SMMC-772 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Potential Signaling Pathways for Further Investigation
While the specific signaling pathways affected by this compound are unknown, based on the activities of other cucurbitane triterpenoids, the following pathways are potential areas for future research into its anti-tumor mechanism.
References
An In-depth Technical Guide to the Isolation of 11-Oxomogroside IV from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of 11-Oxomogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside, from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This document details the necessary experimental protocols, presents quantitative data for related compounds to serve as a benchmark, and includes visualizations of the isolation workflow and a hypothesized signaling pathway based on the activities of structurally similar mogrosides.
Introduction
Siraitia grosvenorii is a perennial vine of the Cucurbitaceae family, cultivated for its intensely sweet fruit. The sweetness is primarily attributed to a group of triterpenoid glycosides known as mogrosides. Among these, this compound is a minor constituent of interest for its potential pharmacological activities. The isolation and purification of this specific compound are crucial for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This guide synthesizes information from various studies to provide a robust framework for its isolation.
Experimental Protocols
The isolation of this compound from S. grosvenorii is a multi-step process involving initial extraction followed by several stages of chromatographic purification. The following protocols are based on established methods for the separation of mogrosides.
Extraction of Crude Mogrosides
The initial step involves the extraction of a broad spectrum of mogrosides from the dried fruit of S. grosvenorii.
Materials:
-
Dried and powdered fruit of Siraitia grosvenorii
-
Solvent: 70% aqueous ethanol (B145695) or deionized water
-
Large-scale extraction vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Macerate the powdered S. grosvenorii fruit with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours. Alternatively, for a more environmentally friendly approach, hot water extraction can be performed at 60-80°C for 2-3 hours.
-
Filter the mixture to separate the solvent extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure a high yield of mogrosides.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude mogroside extract.
Purification by Macroporous Resin Column Chromatography
The crude extract is then subjected to column chromatography to separate the mogrosides from sugars, pigments, and other polar impurities.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., Amberlite XAD series, D101 resin)
-
Chromatography column
-
Elution solvents: Deionized water and a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%)
-
Fraction collector
Protocol:
-
Dissolve the crude mogroside extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Collect fractions at each ethanol concentration.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing mogrosides.
-
Pool the mogroside-rich fractions and concentrate them using a rotary evaporator.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final step in obtaining high-purity this compound involves preparative HPLC.
Materials:
-
Enriched mogroside extract from the previous step
-
Preparative HPLC system with a C18 column
-
Mobile phase: A gradient of acetonitrile (B52724) and water
-
Fraction collector
-
Lyophilizer
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Inject the sample onto the preparative C18 HPLC column.
-
Elute with a pre-optimized gradient of acetonitrile in water. The specific gradient will depend on the column dimensions and the exact composition of the mogroside mixture.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions of this compound.
-
Remove the solvent under reduced pressure and lyophilize to obtain the purified compound as a white powder.
Quantitative Data
Specific yield and purity data for the isolation of this compound are not extensively reported in the literature. However, the following table provides data for the more abundant Mogroside V, which can serve as a general reference for the efficiency of the purification process.
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [1] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water gradient | [1] |
Additionally, a study by Qi et al. reported the composition of a mogroside extract after purification on a D101 macroporous resin column, which contained Mogroside IV (4.54%) and 11-oxo-mogroside V (10.6%)[2].
Structural Elucidation Data
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the triterpenoid backbone and multiple glucose units. The presence of a ketone at C-11 would influence the chemical shifts of adjacent protons compared to non-oxidized mogrosides. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including a characteristic signal for the C-11 ketone carbonyl group (typically in the range of δ 200-220 ppm). Signals for the anomeric carbons of the glucose units would also be present. |
| HRESIMS | High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its molecular formula. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Siraitia grosvenorii.
Hypothesized Anti-Inflammatory Signaling Pathway
While the specific signaling pathways modulated by this compound have not been fully elucidated, the anti-inflammatory effects of other mogrosides, such as Mogroside V, are known to involve the NF-κB signaling cascade. The following diagram presents a hypothesized pathway for this compound, based on the activity of related compounds.
Conclusion
The isolation of this compound from Siraitia grosvenorii is a feasible but intricate process that requires a combination of extraction and chromatographic techniques. While this guide provides a detailed framework based on the available scientific literature, optimization of each step is recommended to achieve the desired purity and yield. Further research is warranted to fully characterize the spectroscopic properties and elucidate the specific pharmacological mechanisms of this and other minor mogrosides, which may hold significant potential for therapeutic applications.
References
A Technical Guide to the Natural Source and Biosynthesis of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origin and biochemical synthesis of 11-Oxomogroside IV, a cucurbane-type triterpenoid (B12794562) glycoside of interest for its potential biological activities. This document details its natural source, biosynthetic pathway, quantitative data, and the experimental protocols utilized for its study.
Natural Source
This compound is a naturally occurring compound isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or luo han guo.[1][2] This herbaceous perennial vine belongs to the gourd family, Cucurbitaceae, and is native to southern China.[3] The fruit of S. grosvenorii is renowned for its intense sweetness, which is primarily attributed to a group of triterpenoid glycosides called mogrosides.[3][4] this compound is one of the numerous mogrosides identified in monk fruit, alongside more abundant compounds like Mogroside V. While present, it is considered one of the minor mogrosides found in the fruit.
Biosynthesis of Mogrosides
The biosynthesis of mogrosides, including this compound, is a complex multi-step process that begins with the cyclization of 2,3-oxidosqualene. The pathway involves several key enzyme families: squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs). The core triterpenoid skeleton is first synthesized and then undergoes a series of hydroxylations and glycosylations to produce the diverse range of mogrosides.
The general biosynthetic pathway leading to the formation of mogrosides is as follows:
Caption: Generalized biosynthetic pathway of mogrosides.
The formation of this compound is believed to occur via the oxidation of a precursor mogroside, likely Mogroside IV, at the C-11 position. This oxidation step is likely catalyzed by a cytochrome P450 monooxygenase.
Quantitative Data
Quantitative analysis of mogrosides in Siraitia grosvenorii has primarily focused on the major sweet components like Mogroside V. Data for this compound is less prevalent in the literature. The following table summarizes available quantitative data for various mogrosides in S. grosvenorii to provide context for the relative abundance of these compounds.
| Compound | Plant Material | Concentration | Reference |
| Mogroside V | Mesocarp Callus | 2.96 mg/g DW | |
| 11-oxo-mogroside V | Mesocarp Callus | 0.66 mg/g DW | |
| Siamenoside I | Mesocarp Callus | 0.26 mg/g DW | |
| Mogroside IIIe | Mesocarp Callus | 0.08 mg/g DW | |
| Mogroside V | Dried Fruit | 46% (g/g of extract) | |
| 11-oxo-mogroside V | Dried Fruit | 6.8% (g/g of extract) | |
| Mogroside IV | Dried Fruit | 3.2% (g/g of extract) |
DW: Dry Weight
Experimental Protocols
Extraction and Isolation of this compound
The general workflow for the extraction and isolation of this compound from the fruits of Siraitia grosvenorii involves several chromatographic steps.
Caption: General workflow for the isolation of this compound.
Detailed Methodologies:
-
Extraction: Dried and powdered fruits of S. grosvenorii are typically subjected to extraction with a polar solvent like hot water or aqueous ethanol (B145695) to efficiently extract the glycosides.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
-
Macroporous Resin Column Chromatography: The crude extract is loaded onto a macroporous adsorption resin column. A stepwise gradient of ethanol in water is commonly employed for elution, which separates the mogrosides based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.
-
Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC, typically with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) in water, to yield the pure compound.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Key Techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the proton and carbon environments within the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
Functional Characterization of Biosynthetic Genes
Identifying the specific genes responsible for the biosynthesis of mogrosides involves a combination of transcriptomics and functional expression studies.
General Protocol:
-
Transcriptome Analysis: RNA is extracted from S. grosvenorii fruit at different developmental stages to identify candidate genes that are highly expressed during mogroside accumulation.
-
Gene Cloning and Expression: Candidate genes for enzymes like CYP450s and UGTs are cloned into expression vectors.
-
Heterologous Expression: The expression vectors are transformed into a suitable host, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).
-
Enzyme Assays: The recombinant enzymes are incubated with potential substrates (e.g., precursor mogrosides) to determine their specific catalytic activity.
-
Product Identification: The reaction products are analyzed by HPLC and MS to confirm the function of the enzyme in the biosynthetic pathway.
References
Technical Guide: 11-Oxomogroside IV - A Compound of Interest for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 11-Oxomogroside IV, a natural triterpenoid (B12794562) glycoside with emerging potential in cancer research. This document outlines its chemical properties, experimental protocols for assessing its bioactivity, and a discussion of its putative signaling pathways.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| CAS Number | 2096516-32-2 | [1][2] |
| Molecular Weight | 1123.28 g/mol | [2] |
| Molecular Formula | C54H90O24 | [2] |
| Source | Fruits of Siraitia grosvenorii (Monk Fruit) | [1] |
| Reported Bioactivity | Anti-tumor; cytotoxic to SMMC-772 human hepatoma cells (IC50: 288 µg/mL) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound, based on established protocols for similar natural compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells, such as the SMMC-772 human hepatoma cell line.
Materials:
-
This compound
-
SMMC-772 cells (or other cancer cell lines of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SMMC-772 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and then dilute it with culture medium to achieve a series of final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound (from a similar setup as the cytotoxicity assay)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
The following diagrams illustrate a proposed experimental workflow and a putative signaling pathway for the anti-tumor activity of this compound.
References
Pharmacological Profile of 11-Oxomogroside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological data for 11-Oxomogroside IV is limited in publicly available scientific literature. This guide synthesizes existing experimental data on the closely related and structurally similar compound, 11-oxo-mogroside V, along with other relevant mogrosides, to provide a predictive pharmacological profile for this compound. The methodologies and potential mechanisms described herein are based on studies of these analogous compounds and should be considered as a foundation for future research on this compound.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides, the primary chemical constituents of monk fruit, are recognized for their intense sweetness and are used as natural, low-calorie sweeteners.[2][3] Beyond their sweetening properties, emerging research has highlighted the potential health benefits of mogrosides, including antioxidant, anti-inflammatory, and anti-tumor activities.[2][4] This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, drawing upon the established activities of its structural analogs.
Potential Pharmacological Activities
Based on the pharmacological activities of structurally related mogrosides, this compound is predicted to exhibit the following properties:
-
Antioxidant Activity: Like other mogrosides, this compound is expected to possess antioxidant properties by scavenging reactive oxygen species (ROS).
-
Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially through the inhibition of signaling cascades like NF-κB and MAPK.
-
Anti-tumor and Chemopreventive Effects: There is a potential for anti-tumor activity, including the inhibition of tumor promotion.
-
Hepatoprotective Effects: Certain mogrosides have demonstrated protective effects against liver injury.
-
Effects on Glucose Metabolism: Mogrosides have been shown to influence glucose uptake, suggesting a potential role in metabolic regulation.
Quantitative Pharmacological Data (Based on Analogous Compounds)
The following tables summarize the quantitative data for closely related mogrosides, which can serve as a reference for predicting the potency of this compound.
Table 1: Antioxidant Activity of 11-oxo-mogroside V
| Reactive Oxygen Species (ROS) | EC50 (μg/mL) |
| Superoxide (B77818) (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
Table 2: Cytotoxicity of this compound A
| Cell Line | IC50 (μg/mL) |
| SMMC-7721 (Human Hepatocellular Carcinoma) | 288 |
Table 3: Inhibitory Effects of 11-oxo-mogroside V on Epstein-Barr Virus Early Antigen (EBV-EA) Induction
| Molar Ratio (Compound/TPA) | Inhibition (%) |
| 1000 | 91.2 |
| 500 | 50.9 |
| 100 | 21.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the study of related mogrosides.
Antioxidant Activity Assessment (Chemiluminescence Assay)
This protocol is adapted from methods used to evaluate the ROS scavenging activity of mogrosides.
-
Objective: To determine the in vitro antioxidant capacity of a test compound by measuring its ability to scavenge various reactive oxygen species.
-
Materials:
-
Test compound (e.g., this compound)
-
Luminol
-
Pyrogallol (B1678534) (for superoxide generation)
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄) and EDTA (for hydroxyl radical generation via Fenton reaction)
-
Tris-HCl buffer
-
Chemiluminescence analyzer
-
-
Methodology:
-
Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the test compound.
-
Initiate the reaction by adding pyrogallol to generate superoxide radicals.
-
Immediately measure the chemiluminescence intensity over time. The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the test compound.
-
Measure the reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate hydroxyl radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the test compound to the system.
-
Measure the inhibition of chemiluminescence, which indicates •OH scavenging.
-
-
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Objective: To determine the concentration at which a test compound inhibits the growth of a specific cell line by 50% (IC50).
-
Materials:
-
Target cancer cell line (e.g., SMMC-7721)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Methodology:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Signaling Pathways
While specific signaling pathway data for this compound is not available, research on Mogroside V provides a model for potential anti-inflammatory mechanisms.
Predicted Anti-inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism by which this compound may exert anti-inflammatory effects, based on the activity of Mogroside V.
Caption: Predicted anti-inflammatory signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Cellular Effects
The following diagram outlines a general workflow for evaluating the cellular effects of this compound in vitro.
Caption: General workflow for in vitro evaluation of cellular effects.
Conclusion and Future Directions
While direct experimental data on the pharmacological profile of this compound is not yet widely available, the information from structurally similar mogrosides provides a strong foundation for predicting its biological activities. The potent antioxidant, anti-inflammatory, and anti-tumor effects observed for compounds like 11-oxo-mogroside V suggest that this compound is a promising candidate for further investigation.
Future research should focus on:
-
Isolating or synthesizing sufficient quantities of pure this compound for comprehensive pharmacological testing.
-
Conducting in vitro and in vivo studies to directly assess its antioxidant, anti-inflammatory, and cytotoxic activities.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Evaluating its pharmacokinetic and toxicological profiles to determine its potential as a therapeutic agent.
This technical guide serves as a starting point for researchers and drug development professionals interested in the therapeutic potential of this compound, highlighting the promising avenues for future research in this area.
References
Preliminary Biological Activity Screening of 11-Oxomogroside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. This technical guide provides a summary of the preliminary biological activities of this compound, with a focus on its cytotoxic effects. Due to the limited publicly available data specifically for this compound, this report also includes data from the closely related and more extensively studied compound, 11-Oxomogroside V, to infer potential antioxidant and anti-inflammatory activities. This guide is intended to provide a foundational understanding for researchers and professionals in drug discovery and development.
Introduction
Mogrosides, the primary active constituents of Siraitia grosvenorii, have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] this compound is a specific mogroside that has been identified and isolated from this natural source.[2] Preliminary screenings have indicated its potential as a bioactive compound, particularly in the area of oncology. This document collates the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to support further research and development.
Cytotoxic Activity of this compound A
Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound A, an isomer of this compound, against human hepatocellular carcinoma cells.
Quantitative Data
The following table summarizes the reported cytotoxic activity of this compound A against the SMMC-772 human hepatoma cell line.
| Compound | Cell Line | Activity | IC₅₀ Value |
| This compound A | SMMC-772 | Cytotoxicity | 288 µg/mL |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a standard protocol for determining the cytotoxicity of a compound against an adherent cancer cell line, such as SMMC-772, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound A on the viability of SMMC-772 cells.
Materials:
-
SMMC-772 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
This compound A
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: SMMC-772 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested with trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 × 10³ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound A is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound A. A control group receives medium with the same concentration of DMSO used for the highest compound concentration.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic activity of this compound A.
Potential Antioxidant and Anti-inflammatory Activities (Inferred from 11-Oxomogroside V)
While specific data for this compound is limited, extensive research on the structurally similar 11-Oxomogroside V suggests that this compound may also possess significant antioxidant and anti-inflammatory properties. The following data for 11-Oxomogroside V is presented as a reference for potential activities of this compound.
Quantitative Data: Antioxidant Activity of 11-Oxomogroside V
11-Oxomogroside V has been shown to be a potent scavenger of reactive oxygen species (ROS).[3][4][5]
| Activity | Metric | Value (µg/mL) |
| Superoxide (B77818) Anion (O₂⁻) Scavenging | EC₅₀ | 4.79 |
| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | 16.52 |
| Hydroxyl Radical (·OH) Scavenging | EC₅₀ | 146.17 |
| ·OH-induced DNA Damage Inhibition | EC₅₀ | 3.09 |
Experimental Protocol: Chemiluminescence Assay for ROS Scavenging
This protocol describes a general method for determining the ROS scavenging activity of a compound using a chemiluminescence-based assay.
Objective: To quantify the scavenging effect of a test compound on superoxide anions, hydrogen peroxide, and hydroxyl radicals.
Materials:
-
Luminol
-
Pyrogallol (for O₂⁻ generation)
-
H₂O₂
-
FeSO₄-EDTA (for ·OH generation)
-
Tris-HCl buffer
-
Test compound (e.g., 11-Oxomogroside V)
-
Microplate luminometer
Procedure:
-
Superoxide Anion (O₂⁻) Scavenging:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, luminol, and varying concentrations of the test compound.
-
Initiate the reaction by adding pyrogallol.
-
Immediately measure the chemiluminescence intensity.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, H₂O₂, and varying concentrations of the test compound.
-
Measure the chemiluminescence intensity.
-
-
Hydroxyl Radical (·OH) Scavenging:
-
Generate ·OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the test compound to the system.
-
Measure the chemiluminescence intensity.
-
-
Data Analysis:
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
The EC₅₀ value (the concentration of the test compound that scavenges 50% of the ROS) is determined.
-
Signaling Pathway: Potential Anti-inflammatory Mechanism of Mogrosides
Caption: Simplified anti-inflammatory signaling pathway modulated by mogrosides.
Conclusion and Future Directions
The preliminary data on this compound A indicates a potential for anti-cancer activity, as evidenced by its cytotoxicity against the SMMC-772 human hepatoma cell line. While direct experimental evidence for other biological activities of this compound is currently lacking, the well-documented antioxidant and anti-inflammatory properties of the closely related 11-Oxomogroside V suggest that this compound may share a similar pharmacological profile.
Further research is warranted to:
-
Confirm and expand upon the cytotoxic and anti-tumor activities of this compound in a broader range of cancer cell lines and in vivo models.
-
Investigate the specific antioxidant and anti-inflammatory effects of this compound through dedicated in vitro and in vivo assays.
-
Elucidate the mechanisms of action underlying the observed biological activities.
-
Conduct structure-activity relationship studies to understand the role of the 11-oxo functional group in the bioactivity of mogrosides.
This technical guide serves as a starting point for researchers interested in the therapeutic potential of this compound. The provided protocols and data, including those from its close analog, offer a framework for designing future studies to fully characterize its pharmacological profile.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to the Discovery and Characterization of Cucurbitane Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery, isolation, structural elucidation, and biological characterization of cucurbitane glycosides. These tetracyclic triterpenoid (B12794562) compounds, found predominantly in the plant family Cucurbitaceae, are renowned for a wide spectrum of biological activities, ranging from intense sweetness to potent cytotoxicity, making them a focal point of natural product research and drug discovery.
Discovery and Isolation of Cucurbitane Glycosides
Cucurbitane glycosides are secondary metabolites that are particularly abundant in plants of the Cucurbitaceae family, such as Siraitia grosvenorii (Luo Han Guo) and Momordica charantia (bitter melon).[1][2][3] The discovery process typically begins with the screening of plant extracts for specific biological activities, followed by a systematic process of isolation and purification to identify the active constituents.
The general workflow for isolating these compounds involves solvent extraction followed by various chromatographic techniques to separate the complex mixture of phytochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Constituents of Momordica charantia L. I. Isolation and Characterization of Momordicosides A and B, Glycosides of a Pentahydroxy-cucurbitane Triterpene [jstage.jst.go.jp]
- 3. Cucurbitane-type triterpene glycosides from the fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: Hypothesized Mechanisms of Action for 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Oxomogroside IV, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), represents a molecule of significant interest within the scientific community. While direct, in-depth research on the specific mechanisms of action for this compound is currently limited, its structural similarity to other well-studied mogrosides, such as 11-Oxomogroside V and Mogroside V, provides a foundation for formulating credible hypotheses regarding its biological activities. This technical guide synthesizes the available data for this compound and its analogues to propose potential signaling pathways and therapeutic targets. The primary hypothesized mechanisms revolve around anti-inflammatory, antioxidant, and anti-tumor activities, likely mediated through the modulation of key cellular signaling cascades including NF-κB, MAPK, and AKT pathways. This document aims to provide a comprehensive resource for researchers by presenting available quantitative data, detailing relevant experimental protocols, and visualizing the hypothesized signaling pathways to guide future investigations into the therapeutic potential of this compound.
Introduction
Mogrosides, the primary sweetening compounds in monk fruit, have garnered attention not only as natural sweeteners but also for their diverse pharmacological properties, including antioxidant, anti-inflammatory, hypoglycemic, and antitumor effects.[1] this compound, a specific mogroside derivative, is a subject of emerging research. This guide will explore the hypothesized mechanisms of action of this compound, drawing upon the established biological activities of its close structural relatives to provide a framework for future research and drug development.
Quantitative Data Summary
The available quantitative data for this compound and its closely related analogue, 11-Oxomogroside V, are summarized below. This data provides preliminary insights into the potential potency of this compound's biological effects.
| Compound | Biological Activity | Cell Line/Model | Quantitative Measurement | Reference |
| This compound A | Anti-tumor / Cytotoxicity | SMMC-772 (Human hepatoma cells) | IC₅₀: 288 µg/mL | [2] |
| This compound A | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji cells | IC₅₀: 346-400 mol ratio/32 pmol TPA | [3] |
| 11-Oxo-mogroside V | Inhibition of Mouse Skin Carcinogenesis (Papillomas per mouse at 20 weeks) | In vivo (DMBA/TPA model) | 4.7 ± 0.4 (vs. 9.2 ± 0.5 in control) | [4] |
Hypothesized Mechanisms of Action and Signaling Pathways
Based on the activities of related mogrosides, the following mechanisms are hypothesized for this compound.
Anti-Inflammatory Activity: Modulation of NF-κB, MAPK, and AKT Signaling
A significant body of evidence on Mogroside V and 11-Oxomogroside V suggests potent anti-inflammatory properties, which are likely shared by this compound.[5] The proposed mechanism involves the inhibition of pro-inflammatory signaling cascades.
Hypothesized Pathway:
-
Inhibition of Upstream Kinases: this compound may suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase B (AKT1).
-
NF-κB Pathway Inhibition: By inhibiting the phosphorylation of IκB-α, this compound would prevent its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.
-
Downregulation of Pro-inflammatory Mediators: The net effect would be a decrease in the transcription and production of pro-inflammatory cytokines and enzymes.
References
understanding the triterpenoid glycosides in Siraitia grosvenorii
An In-depth Technical Guide to the Triterpenoid (B12794562) Glycosides of Siraitia grosvenorii
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine belonging to the Cucurbitaceae family, native to Southern China.[1] The fruit is renowned for its intense sweetness, which is primarily attributed to a group of triterpenoid glycosides known as mogrosides.[2] These compounds are non-caloric sweeteners that can be up to 425 times sweeter than sucrose, making them a subject of significant interest in the food, beverage, and pharmaceutical industries.[3][4] The principal sweetening component is Mogroside V.[2] Beyond their sweetness, mogrosides exhibit a range of pharmacological activities, including antioxidant, hypoglycemic, anti-inflammatory, and hepatoprotective effects. This guide provides a comprehensive technical overview of the chemistry, biosynthesis, analysis, and biological functions of the triterpenoid glycosides found in S. grosvenorii.
Chemical Structure and Classification
Mogrosides are classified as cucurbitane-type triterpenoid glycosides. Their basic structure consists of a tetracyclic triterpenoid aglycone called mogrol (B2503665), which is derived from the cucurbitane skeleton. The diversity of mogrosides arises from the number and linkage pattern of glucose units attached to the C3 and C24 hydroxyl groups of the mogrol backbone. The five primary mogrosides are numbered I to V. Mogroside V, the most abundant and sweetest, possesses the highest degree of glycosylation. The presence of four or more glucose units is generally associated with a sweet taste, whereas fewer than four results in a bitter taste.
Biosynthesis of Triterpenoid Glycosides
The biosynthesis of mogrosides is a complex metabolic process that occurs in the fruit of S. grosvenorii. It begins with the isoprenoid pathway and involves five key enzyme families: squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs).
The pathway can be divided into two main stages:
-
Formation of the Aglycone (Mogrol): The process starts from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. This backbone then undergoes a series of regio-specific oxidation and hydroxylation reactions, catalyzed primarily by CYP450 enzymes, to form the tetra-hydroxylated aglycone, mogrol.
-
Glycosylation: In the final stage, UGT enzymes sequentially add glucose units to the mogrol core. This glycosylation process is critical, as it transforms the bitter-tasting precursors into the intensely sweet mogrosides. During fruit maturation, there is a shift from less glycosylated compounds like Mogroside IIE to the highly glycosylated and sweet Mogroside V and Siamenoside I.
Quantitative Data
The concentration of individual mogrosides in S. grosvenorii fruit varies significantly depending on the cultivar, maturity stage, and processing conditions. Mogroside V is consistently the most prevalent, often accounting for 0.8% to 1.3% of the dried fruit's weight. The total mogroside content is approximately 3.8% of the dried fruit.
Table 1: Content of Major Triterpenoid Glycosides in S. grosvenorii
| Compound | Content Range in Dried Fruit (mg/g) | Relative Sweetness (Sucrose = 1) | Reference(s) |
|---|---|---|---|
| Mogroside V | 5.8 - 12.9 | 250 - 425 | |
| Siamenoside I | Varies; accumulates late in maturity | 465 - 563 | |
| Mogroside IV | Varies | 233 - 392 | |
| Mogroside III | Predominant at 15-45 days post-pollination | - |
| Mogroside IIE | Major component in early maturity | Bitter | |
Experimental Protocols
Extraction and Purification of Mogrosides
The industrial extraction of mogrosides aims to isolate the sweet glycosides from the raw fruit pulp while removing undesirable compounds like off-flavor volatiles and bitter precursors.
Protocol:
-
Fruit Preparation: Fresh or dried Siraitia grosvenorii fruits are washed, and the peel and seeds are removed. The remaining pulp is mechanically crushed or mashed.
-
Hot Water Extraction: The mashed fruit pulp is infused with hot water to create a slurry. This process extracts the water-soluble mogrosides.
-
Initial Filtration & Centrifugation: The slurry is filtered and then centrifuged to remove solid fruit particles, resulting in a primary fruit concentrate or juice.
-
Purification via Adsorption Chromatography: The fruit concentrate is passed through a column packed with a porous adsorbent resin (e.g., macroporous resin). The mogrosides adsorb to the resin, while sugars and other impurities pass through.
-
Elution: The adsorbed mogrosides are washed from the resin using a solvent, typically an aqueous ethanol (B145695) solution.
-
Concentration and Drying: The resulting eluate is concentrated by low-pressure evaporation to remove the solvent. The final concentrate is then pasteurized and spray-dried to produce a powder with a high concentration of mogrosides (often 80% or higher).
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous determination and quantification of various mogrosides in fruit extracts and final products.
Protocol:
-
Sample Preparation: A known weight of the dried fruit powder or extract is dissolved in a suitable solvent (e.g., methanol (B129727) or aqueous acetonitrile). The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: ZORBAX SB-C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-3 min, 20-30% B; 3-8 min, 30-35% B; 8-9 min, 35% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 203 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Calibration curves are generated using certified reference standards for each mogroside (e.g., Mogroside V, Mogroside IV). The concentration of each mogroside in the sample is determined by comparing its peak area to the corresponding calibration curve. For higher sensitivity and pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.
Pharmacological Activities and Signaling Pathways
Mogrosides from S. grosvenorii have demonstrated a wide array of biological activities, making them valuable for drug development research.
-
Anti-diabetic and Hypoglycemic Effects: Mogrosides can help regulate blood sugar levels. Mogroside IIIE, for instance, alleviates high-glucose-induced inflammation and oxidative stress in podocytes by activating the AMPK-SIRT1 signaling pathway. This suggests a protective role in diabetic complications.
-
Anti-inflammatory Activity: Mogroside V has been shown to exert anti-inflammatory effects by blocking the NF-κB signaling pathway. This inhibition leads to the suppression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Antitumor Effects: Mogroside V can inhibit the proliferation of cancer cells, such as pancreatic cancer cells, by inducing apoptosis and cell cycle arrest. This activity may be mediated through the modulation of the STAT3 signaling pathway.
-
Hepatoprotective and Antioxidant Activities: Mogrosides can protect the liver from damage and reduce oxidative stress by increasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase.
Conclusion
The triterpenoid glycosides of Siraitia grosvenorii represent a unique class of natural compounds with significant potential in both the food and pharmaceutical sectors. Their high-intensity sweetness, combined with a lack of calories and a range of beneficial pharmacological activities, makes them a compelling alternative to traditional sweeteners and a source of lead compounds for drug discovery. A thorough understanding of their biosynthesis, quantitative distribution, and mechanisms of action is crucial for optimizing their production and harnessing their full therapeutic potential. Continued research, particularly in clinical settings, will further elucidate their role in human health and disease management.
References
Methodological & Application
Application Note: Quantification of 11-Oxomogroside IV using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As part of the family of mogrosides, which are known for their intense sweetness and potential health benefits, accurate quantification of individual mogrosides like this compound is crucial for quality control of monk fruit extracts, standardization of natural sweeteners, and for pharmacological research. This application note provides a detailed protocol for the quantification of this compound using a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water. The concentration of this compound in a sample is determined by comparing its peak area to that of a certified reference standard.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Standards
-
This compound certified reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (HPLC grade, for extraction).
-
Siraitia grosvenorii fruit powder or extract (for sample analysis).
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., acetonitrile/water mixture) to obtain concentrations ranging from approximately 0.05 µg/mL to 20 µg/mL.
Sample Preparation (from Siraitia grosvenorii fruit powder)
-
Accurately weigh about 1.0 g of dried and powdered monk fruit into a centrifuge tube.
-
Add 25 mL of 80% aqueous methanol.
-
Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a 50 mL volumetric flask.
-
Repeat the extraction process on the residue with another 25 mL of 80% aqueous methanol.
-
Combine the supernatants in the volumetric flask and dilute to the mark with 80% aqueous methanol.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
Based on methods for structurally similar compounds, the following conditions are recommended:
| Parameter | Value |
| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-programmed gradient may be required for optimal separation. A starting point could be a linear gradient from 20% B to 40% B over 20 minutes. |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Detection | UV at 210 nm |
Data Presentation
The following tables summarize the expected performance characteristics of the HPLC method, based on data for the structurally similar 11-Oxomogroside V, which can be used as a benchmark for the validation of the this compound method.[1]
Table 1: Method Validation Parameters for a Similar Mogroside (11-Oxomogroside V)
| Parameter | Result |
| Linear Range (µg) | 0.5985 - 14.9625 |
| Correlation Coefficient (r) | 0.9984 |
| Average Recovery (%) | 102.5 |
| Relative Standard Deviation (RSD, %) | 4.43 (n=6) |
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Proposed Signaling Pathway for Investigation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other bioactive compounds from Siraitia grosvenorii, such as flavonoids, has indicated potential hepatoprotective effects through the modulation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular antioxidant responses. The following diagram illustrates a proposed mechanism for investigation.
References
Application Note: Quantitative Analysis of 11-Oxomogroside IV in Botanical Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for the analysis of this compound in complex botanical matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. As no validated method for this compound is currently published, this application note provides a comprehensive starting point for method development and validation based on the analysis of structurally related mogrosides.
Introduction
This compound is a member of the mogroside family of compounds, which are the primary sweetening components of monk fruit. Beyond their use as natural, non-caloric sweeteners, mogrosides have garnered significant interest for their potential pharmacological activities. Accurate and precise quantification of individual mogrosides like this compound is crucial for the quality control of monk fruit extracts, standardization of commercial products, and for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a proposed LC-MS/MS method for the analysis of this compound.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of this compound from a powdered monk fruit extract.
Materials:
-
Powdered monk fruit extract
-
Methanol (B129727) (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 100 mg of the powdered monk fruit extract into a centrifuge tube.
-
Add 10 mL of 80% methanol in water (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the mogrosides with 5 mL of 80% methanol.
-
Filter the eluate through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 3: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 1122.3 [M-H]⁻ |
| Product Ion 1 (m/z) | Requires experimental determination |
| Product Ion 2 (m/z) | Requires experimental determination |
| Collision Energy | Requires optimization |
| Dwell Time | 100 ms |
Note: The molecular formula of this compound is C₅₄H₉₀O₂₄, with a molecular weight of 1123.28. The deprotonated molecule [M-H]⁻ would have an m/z of approximately 1122.3. The product ions and collision energy need to be determined by direct infusion of a pure standard of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in negative ion mode.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following tables are examples of how to present calibration curve data and sample quantification results.
Table 4: Hypothetical Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (n=3) | % RSD |
| 1 | 1523 ± 89 | 5.8 |
| 5 | 7895 ± 312 | 3.9 |
| 10 | 15432 ± 543 | 3.5 |
| 50 | 76543 ± 2310 | 3.0 |
| 100 | 152345 ± 4570 | 3.0 |
| 500 | 754321 ± 15086 | 2.0 |
| 1000 | 1512345 ± 22685 | 1.5 |
| Linearity (r²) | 0.9995 |
Table 5: Hypothetical Quantification of this compound in Monk Fruit Extracts
| Sample ID | Peak Area | Calculated Concentration (ng/mL) | Concentration in Extract (µg/g) |
| Extract A | 45678 | 30.2 | 302 |
| Extract B | 98765 | 65.4 | 654 |
| Extract C | 23456 | 15.5 | 155 |
Discussion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, both containing formic acid, is a common and effective approach for the separation of triterpenoid glycosides. Negative mode ESI is often preferred for mogrosides as they readily form deprotonated molecules.
Method Validation: It is critical to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying this method to sample analysis. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
This application note presents a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in botanical extracts. The provided experimental procedures and parameters serve as a robust starting point for method development and validation. This method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, quality control, and drug development.
Application Notes and Protocols for the Extraction and Purification of 11-Oxomogroside IV
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of significant interest for its potential biological activities and applications in the food and pharmaceutical industries. This document provides a detailed protocol for the extraction and purification of this compound from its natural source.
I. Extraction and Purification Protocol
This protocol outlines a general and effective method for the isolation and purification of this compound from dried monk fruit.
1. Materials and Equipment:
-
Dried Siraitia grosvenorii (monk fruit)
-
Deionized water
-
Ethanol (reagent grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Grinder or mill
-
Heating mantle with stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Analytical HPLC system
-
Lyophilizer (optional)
2. Experimental Protocol:
2.1. Extraction of Crude Mogrosides:
-
Preparation of Plant Material: Dry the fresh fruit of S. grosvenorii to a constant weight and grind the dried fruit into a fine powder.[2]
-
Hot Water Extraction: Mix the dried monk fruit powder with deionized water at a solid-to-liquid ratio of 1:10 to 1:15 (w/v).[2][3]
-
Heat the mixture to 60-80°C for 2-3 hours with constant stirring.[3]
-
Filter the mixture to separate the aqueous extract from the solid residue. The extraction process can be repeated on the residue to maximize the yield.
-
Combine the aqueous extracts for the subsequent purification steps.
2.2. Initial Purification with Macroporous Resin:
-
Column Preparation: Pre-equilibrate a macroporous resin column by washing it with deionized water.
-
Loading: Pass the crude aqueous extract through the prepared macroporous resin column.
-
Washing: Wash the column with deionized water to remove highly polar impurities such as sugars and pigments.
-
Elution: Elute the mogrosides from the column using a stepwise gradient of 30-70% aqueous ethanol.
-
Concentration: Collect the eluate containing the mogrosides and concentrate it using a rotary evaporator to obtain a crude mogroside extract.
2.3. High-Purity Purification by Preparative HPLC:
-
Sample Preparation: Dissolve the crude mogroside extract in a suitable solvent, such as methanol, and filter it through a 0.45 µm filter before injection.
-
Chromatographic Conditions: Further purify the fractions enriched with this compound using a preparative HPLC system. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.
-
Final Concentration: Concentrate the collected fractions, typically under reduced pressure, to obtain purified this compound. The final product can be lyophilized to yield a dry powder.
II. Data Presentation
Table 1: HPLC Parameters for Analysis of Mogrosides
| Parameter | Value | Reference |
| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile-Water (gradient elution) | |
| Flow Rate | 0.75 mL/min | |
| Detection Wavelength | 210 nm | |
| Column Temperature | 40°C |
Table 2: Example of Mogroside Composition in a Purified Extract
Note: This table presents an example of the composition of a mogroside extract as reported in the literature. The relative amounts of each mogroside, including this compound, can vary depending on the specific extraction and purification methods used.
| Mogroside | Percentage in Extract | Reference |
| Mogroside V | 69.24% | |
| 11-oxo-mogroside V | 10.6% | |
| Siamenoside I | 9.8% | |
| Mogroside IV | 4.54% |
III. Visualization of Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
References
Application Notes and Protocols for 11-Oxomogroside IV as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit).[1][2] As a member of the mogroside family, which are known for their intense sweetness, this compound is a subject of interest in food science and pharmacology. Its potential biological activities, including anti-tumor effects, necessitate its accurate quantification in various matrices.[2] These application notes provide detailed protocols for the use of this compound as an analytical reference standard for its identification and quantification, primarily using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Handling
Proper handling and storage of the this compound reference standard are critical for maintaining its integrity and ensuring accurate analytical results.
| Property | Value | Source |
| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |
| Molecular Weight | 1123.28 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical purified natural products |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and pyridine. | |
| Storage | Store at 2-8°C for long-term storage. For stock solutions, aliquot and store at -20°C for up to two weeks. Allow the vial to equilibrate to room temperature for at least one hour before opening. |
Application: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in various samples, including herbal extracts and formulated products.
Recommended HPLC Method
This protocol is based on established methods for the analysis of mogrosides, including 11-oxomogroside V, a closely related compound.
| Parameter | Recommended Condition |
| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) with a gradient program |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocols
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 15 µg/mL.
-
Accurately weigh approximately 100 mg of the powdered herbal extract.
-
Add 50 mL of 70% ethanol and sonicate for 30 minutes.
-
Allow the mixture to cool to room temperature and then centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject each working standard solution in triplicate.
-
Plot a calibration curve of the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.998.
System Suitability
Before sample analysis, the HPLC system must meet predefined system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (RSD of peak area for 6 replicate injections of a standard) | ≤ 2.0% |
| Resolution (between this compound and any adjacent peak) | > 1.5 |
Quantitative Data Summary
The following table summarizes the performance of the described HPLC method for the analysis of 11-oxomogroside V, a closely related compound, which can be expected to be similar for this compound.
| Parameter | Value |
| Linear Range | 0.5985 - 14.9625 µg |
| Correlation Coefficient (r) | 0.9984 |
| Average Recovery | 102.5% |
| RSD of Recovery | 4.43% (n=6) |
| Data adapted from a study on 11-oxomogroside V. |
Visualizations
Experimental Workflow
Caption: General Workflow for Using this compound as a Reference Standard.
Representative Signaling Pathway
While the specific signaling pathways for this compound are not yet fully elucidated, the anti-inflammatory effects of the related compound, Mogroside V, have been studied. Mogroside V has been shown to modulate the NF-κB, MAPK, and AKT signaling pathways. This diagram illustrates a simplified representation of these pathways as a potential area of investigation for this compound.
References
Application Notes and Protocols for In Vitro Cell Culture Assays Using 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] As a member of the mogroside family, it is of significant interest for its potential therapeutic properties. While direct research on this compound is emerging, studies on structurally similar mogrosides, such as Mogroside V and Mogroside IIIE, have demonstrated potent anti-inflammatory, antioxidant, and cytoprotective effects in various in vitro models.[1][2][3] These related compounds have been shown to modulate key signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in the inflammatory response.[4]
These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound. The protocols detailed below are based on established methodologies and findings from research on closely related mogrosides, offering a solid foundation for exploring the bioactivity of this compound.
Potential In Vitro Applications
Based on the known biological activities of related mogrosides, this compound is a promising candidate for investigation in the following in vitro applications:
-
Anti-inflammatory Assays: To determine the ability of this compound to suppress pro-inflammatory responses in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Cytotoxicity Assays: To evaluate the potential cytotoxic effects of this compound on various cell lines and to determine its therapeutic window.
-
Cell Viability Assays: To assess the impact of this compound on cell proliferation and overall metabolic activity.
-
Antioxidant Capacity Assays: To measure the ability of this compound to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.
-
Signaling Pathway Analysis: To elucidate the molecular mechanisms underlying the biological effects of this compound, with a focus on inflammatory and oxidative stress-related pathways.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes from the described in vitro assays with this compound. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Line | % Cell Viability (Mean ± SD) |
| 0 (Control) | RAW 264.7 | 100 ± 5.2 |
| 1 | RAW 264.7 | 98.5 ± 4.8 |
| 10 | RAW 264.7 | 97.2 ± 5.1 |
| 25 | RAW 264.7 | 95.8 ± 4.9 |
| 50 | RAW 264.7 | 93.1 ± 5.5 |
| 100 | RAW 264.7 | 88.7 ± 6.3 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| LPS + this compound | 10 | 18.5 ± 1.9 | 28.3 |
| LPS + this compound | 25 | 12.1 ± 1.5 | 53.1 |
| LPS + this compound | 50 | 7.4 ± 1.1 | 71.3 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages (ELISA)
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (untreated) | - | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 |
| LPS + this compound | 10 | 980 ± 95 | 670 ± 60 |
| LPS + this compound | 25 | 650 ± 70 | 430 ± 45 |
| LPS + this compound | 50 | 320 ± 45 | 210 ± 30 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a selected cell line.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare various concentrations of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO at <0.1%).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Anti-inflammatory Assay: Nitric Oxide (NO) Production
Objective: To assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Complete culture medium
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Anti-inflammatory Assay: Cytokine Measurement (ELISA)
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Commercially available ELISA kits for TNF-α and IL-6
-
Complete culture medium
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: Proposed anti-inflammatory signaling pathway.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Oxomogroside IV in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, it shares structural similarities with other compounds from this fruit that have garnered significant interest for their potential therapeutic applications. Notably, mogrosides are recognized for their intense sweetness without contributing calories, making them a subject of investigation for managing metabolic disorders such as obesity and type 2 diabetes.[1] Research suggests that mogrosides, including the structurally related and more extensively studied Mogroside V, may exert their beneficial effects through the activation of key metabolic signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway.[2][3]
These application notes provide an overview of the potential uses of this compound in metabolic disease research, with a focus on its role in mitigating obesity, non-alcoholic fatty liver disease (NAFLD), and hyperglycemia. Due to the limited specific data on this compound, information from studies on the closely related 11-Oxomogroside V and mogroside-rich extracts is utilized to infer its potential applications and to provide detailed experimental protocols.
Potential Applications in Metabolic Disease Research
-
Obesity and Weight Management: Mogroside-rich extracts have been shown to reduce body weight gain and fat accumulation in animal models of diet-induced obesity.[4][5] This suggests a potential role for this compound in the development of novel anti-obesity therapeutics.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Studies have demonstrated that mogrosides can attenuate hepatic steatosis (fatty liver) by modulating lipid metabolism in the liver. The activation of AMPK by mogrosides is a key mechanism in enhancing fatty acid oxidation and reducing lipid synthesis.
-
Type 2 Diabetes and Glucose Homeostasis: Mogrosides have been observed to improve glucose tolerance and insulin (B600854) sensitivity. Their ability to enhance glucose uptake in liver cells further supports their potential as anti-diabetic agents.
Data Presentation: Efficacy of Related Mogrosides in Metabolic Disease Models
The following tables summarize quantitative data from studies on mogroside-rich extracts and Mogroside V in high-fat diet (HFD)-induced obese mice. This data provides a benchmark for designing and evaluating experiments with this compound.
Table 1: Effects of Mogroside-Rich Extract (MGE) on Body Weight and Adipose Tissue in HFD-Fed Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Epididymal Fat Weight (g) | Perirenal Fat Weight (g) |
| Control (Normal Diet) | 22.5 ± 1.2 | 25.1 ± 0.9 | 2.6 ± 0.5 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| HFD | 22.6 ± 1.1 | 45.9 ± 2.1 | 23.3 ± 1.5 | 2.9 ± 0.3 | 1.8 ± 0.2 |
| HFD + MGE (600 mg/kg) | 22.7 ± 1.3 | 40.2 ± 1.9 | 17.5 ± 1.1 | 2.1 ± 0.2 | 1.3 ± 0.1 |
*Data adapted from Wang et al., 2022. Values are presented as mean ± SD. *p < 0.05 compared to the HFD group.
Table 2: Effects of Mogroside V (MV) on Serum Metabolic Parameters in HFD-Fed Mice
| Treatment Group | Serum NEFA (mmol/L) | Serum TG (mmol/L) | Serum T-CHO (mmol/L) | Serum Glucose (mmol/L) | Serum Insulin (mU/L) |
| Control (Normal Diet) | 0.35 ± 0.04 | 0.68 ± 0.07 | 2.89 ± 0.21 | 5.67 ± 0.45 | 15.3 ± 1.8 |
| HFD | 0.78 ± 0.09 | 1.25 ± 0.13 | 4.98 ± 0.37 | 9.89 ± 0.87 | 35.8 ± 4.1 |
| HFD + MV (high-dose) | 0.49 ± 0.06*** | 0.91 ± 0.10 | 3.95 ± 0.29 | 7.12 ± 0.63 | 22.4 ± 2.9 |
*Data adapted from Li et al., 2020. Values are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the HFD group. NEFA: Non-Esterified Fatty Acids; TG: Triglycerides; T-CHO: Total Cholesterol.
Experimental Protocols
In Vivo Study: High-Fat Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on body weight, fat accumulation, and metabolic parameters in a mouse model of obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Normal chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatization: Acclimate mice for one week with free access to standard chow and water.
-
Model Induction: Randomly divide mice into groups (n=8-10 per group):
-
Control group: Normal diet + Vehicle
-
HFD group: HFD + Vehicle
-
HFD + this compound (low dose, e.g., 50 mg/kg/day)
-
HFD + this compound (high dose, e.g., 100 mg/kg/day)
-
-
Treatment: Administer this compound or vehicle daily by oral gavage for a period of 8-12 weeks.
-
Monitoring:
-
Record body weight and food intake weekly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
-
Sample Collection:
-
At the end of the treatment period, fast mice overnight.
-
Collect blood samples via cardiac puncture for serum analysis (glucose, insulin, lipids).
-
Euthanize mice and harvest liver and adipose tissues (epididymal, perirenal). Weigh the tissues.
-
-
Tissue Analysis:
-
Fix a portion of the liver and adipose tissue in 10% formalin for histological analysis (H&E staining, Oil Red O staining).
-
Snap-freeze the remaining tissue in liquid nitrogen for molecular analysis (Western blot, qPCR).
-
In Vitro Study: AMPK Activation in HepG2 Cells
Objective: To determine if this compound activates the AMPK signaling pathway in human liver cells.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in DMSO)
-
Palmitate (PA) to induce lipid accumulation (optional)
-
Cell lysis buffer
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free DMEM for 12-16 hours.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 1-2 hours). A vehicle control (DMSO) should be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to total protein or a loading control (e.g., β-actin).
-
In Vitro Study: Glucose Uptake Assay in HepG2 Cells
Objective: To assess the effect of this compound on glucose uptake in HepG2 cells.
Materials:
-
HepG2 cells
-
Culture medium and reagents as above
-
This compound
-
2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Insulin (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate.
-
Treatment:
-
Grow cells to confluency and then starve in serum-free, low-glucose DMEM for 12-16 hours.
-
Treat cells with this compound at various concentrations for 1-2 hours. Include a vehicle control and an insulin control (e.g., 100 nM for 30 minutes).
-
-
Glucose Uptake:
-
Remove the treatment medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-NBDG (e.g., 50 µM) to each well and incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells with ice-cold PBS.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Visualizations
Caption: Proposed mechanism of this compound via AMPK activation.
References
- 1. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Mogrosides on High-Fat-Diet-Induced Obesity and Nonalcoholic Fatty Liver Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice [frontiersin.org]
- 5. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Activity of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruits of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides are recognized for their intense sweetness and are used as natural, low-calorie sweeteners. Beyond their sweetening properties, emerging research suggests that mogrosides, including structurally similar compounds like 11-Oxomogroside V, possess potent antioxidant properties.[2][3][4] These compounds have shown significant efficacy in scavenging reactive oxygen species (ROS), indicating their potential for development as nutraceuticals and therapeutic agents to combat oxidative stress-related pathologies.[5]
Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in understanding their therapeutic potential.
This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound, guidance on data presentation, and a proposed mechanism of action involving the Keap1-Nrf2 signaling pathway.
Quantitative Data Summary
The antioxidant activity of this compound and its analogs can be quantified using various assays. The following table summarizes the 50% effective concentration (EC50) values for the ROS scavenging activity of the structurally related 11-Oxomogroside V, providing a benchmark for expected activity. Lower EC50 values indicate higher antioxidant potency.
| Assay | Test Compound | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Superoxide Radical (O₂⁻) Scavenging | 11-Oxomogroside V | 4.79 | Mogroside V | > 500 |
| Hydrogen Peroxide (H₂O₂) Scavenging | 11-Oxomogroside V | 16.52 | Mogroside V | > 500 |
| Hydroxyl Radical (•OH) Scavenging | 11-Oxomogroside V | 146.17 | Mogroside V | 48.44 |
| •OH-induced DNA Damage Inhibition | 11-Oxomogroside V | 3.09 | Mogroside V | Not Reported |
Experimental Workflow
The overall process for evaluating the antioxidant activity of this compound involves a series of steps from sample preparation to data analysis, as depicted in the workflow diagram below.
Caption: Experimental workflow for antioxidant activity testing.
Experimental Protocols
Detailed methodologies for key in vitro and cellular antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the various concentrations of this compound solution or the positive control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
-
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add 20 µL of the this compound solution or positive control to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
-
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add 20 µL of the this compound solution to the wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Prepare a standard curve using known concentrations of FeSO₄.
-
The antioxidant capacity is expressed as Fe²⁺ equivalents (µM) or in relation to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation.
-
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) or other suitable adherent cells
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
Quercetin (B1663063) (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed HepG2 cells in a 96-well black plate and culture until they reach confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in culture medium for 1 hour.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 60 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as quercetin equivalents (QE).
-
Potential Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A key mechanism by which cells respond to oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the expression of numerous antioxidant and cytoprotective genes. It is plausible that the antioxidant effects of this compound are, at least in part, mediated through the modulation of this pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles (which could be mimicked or scavenged by antioxidants like this compound), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. These genes encode for a variety of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
This compound, a natural sweetener from monk fruit, demonstrates significant potential as an antioxidant agent. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its antioxidant capacity using established in vitro and cell-based assays. The quantitative data from structurally similar compounds suggest potent ROS scavenging activity. Further investigation into its ability to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, will be crucial in elucidating its mechanism of action and advancing its development for applications in the pharmaceutical and nutraceutical industries.
References
11-Oxomogroside IV solubility in DMSO and other lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2] As a member of the mogroside family, it is of significant interest for its potential pharmacological activities, including anti-inflammatory and anti-tumor effects. This document provides detailed information on the solubility of this compound in common laboratory solvents, protocols for its preparation and use in in-vitro assays, and an overview of its potential mechanism of action.
Physicochemical Properties
-
Molecular Formula: C₅₄H₉₀O₂₄
-
Molecular Weight: 1123.28 g/mol
-
Appearance: Typically a white to off-white powder
Solubility Data
The solubility of this compound is crucial for the design and execution of in vitro and in vivo studies. Below is a summary of its solubility in various laboratory solvents. While precise quantitative data for this compound is limited, information from suppliers and data on closely related analogs provide a strong basis for its handling.
| Solvent | Solubility | Estimated Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~100 mg/mL (estimated) | A common solvent for preparing stock solutions for in vitro assays.[3] A related compound, 11-Oxomogroside IIIE, has a reported solubility of approximately 100 mg/mL in DMSO. |
| Ethanol | Soluble | - | Qualitative data indicates solubility. |
| Methanol | Soluble | - | Qualitative data indicates solubility. |
| Pyridine | Soluble | - | Qualitative data indicates solubility. |
| Water | Sparingly soluble | - | Triterpenoid glycosides generally have limited aqueous solubility. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 1123.28 g/mol
-
To prepare 1 mL of a 10 mM solution, you need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1123.28 g/mol = 0.01123 g = 11.23 mg
-
-
-
Weighing:
-
Carefully weigh out 11.23 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. The regulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways is involved in the inhibition of lipopolysaccharide-induced inflammation and oxidative reactions by morroniside in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying the Hepatoprotective Effects of Mogrosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments aimed at elucidating the hepatoprotective effects of mogrosides, a group of triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii. This document outlines detailed protocols for both in vivo and in vitro studies, methods for data analysis and presentation, and visualizations of the key signaling pathways involved.
Introduction to Mogrosides and Hepatoprotection
Mogrosides, particularly Mogroside V, are the primary active compounds responsible for the sweet taste of monk fruit. Beyond their use as natural sweeteners, emerging research has highlighted their potential pharmacological benefits, including antioxidant and anti-inflammatory properties. These characteristics make them promising candidates for the prevention and treatment of liver injury.[1][2] Drug-induced liver injury (DILI), non-alcoholic fatty liver disease (NAFLD), and other liver pathologies are often associated with oxidative stress and inflammation. Mogrosides are hypothesized to exert their hepatoprotective effects by modulating key cellular signaling pathways involved in these processes.
Experimental Design: A Two-Pronged Approach
A robust experimental design to investigate the hepatoprotective effects of mogrosides should incorporate both in vivo and in vitro models. This dual approach allows for the examination of the physiological effects in a whole organism and the elucidation of the underlying molecular mechanisms in a controlled cellular environment.
In Vivo Studies: Modeling Liver Injury in Animals
Animal models are crucial for understanding the systemic effects of mogrosides on liver health. Common models of liver injury include those induced by acetaminophen (B1664979) (APAP) or carbon tetrachloride (CCl4).
Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline or corn oil) only.
-
Injury Group: Receives the hepatotoxic agent (e.g., APAP or CCl4) to induce liver damage.
-
Mogroside Treatment Groups: Receive different doses of mogrosides prior to or following the administration of the hepatotoxic agent.
-
Positive Control Group: Receives a known hepatoprotective agent (e.g., N-acetylcysteine for APAP injury or silymarin (B1681676) for CCl4 injury) for comparison.
Key Parameters to Evaluate:
-
Serum Biochemical Markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are primary indicators of liver damage.[3][4]
-
Oxidative Stress Markers: Hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) should be measured.[1]
-
Histopathological Analysis: Liver tissue sections should be stained with Hematoxylin and Eosin (H&E) to assess the extent of necrosis, inflammation, and steatosis.
-
Molecular Analysis: Expression and activation of key proteins in signaling pathways can be analyzed using techniques like Western blotting and immunohistochemistry.
In Vitro Studies: Mechanistic Insights from Cell Culture
In vitro studies using primary hepatocytes or liver cell lines (e.g., HepG2, AML12) are essential for dissecting the direct cellular and molecular effects of mogrosides.
Experimental Setup:
-
Cell Culture: Primary hepatocytes or liver cell lines are cultured under standard conditions.
-
Induction of Injury: Cells are exposed to a toxic stimulus, such as hydrogen peroxide (H2O2) to induce oxidative stress, or free fatty acids to model steatosis.
-
Mogroside Treatment: Cells are pre-treated or co-treated with various concentrations of mogrosides.
Key Endpoints for Assessment:
-
Cell Viability: Assessed using methods like the MTT assay.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes.
-
Apoptosis: The extent of programmed cell death can be quantified using TUNEL assays or by measuring the expression of apoptosis-related proteins.
-
Signaling Pathway Analysis: The activation of specific signaling pathways (Nrf2/HO-1, NF-κB) can be determined by Western blotting for key protein markers.
Data Presentation: Quantitative Summary
The following tables summarize the expected quantitative data from experiments investigating the hepatoprotective effects of mogrosides.
Table 1: Effect of Mogroside V on Serum Biochemical Markers in Acetaminophen-Induced Liver Injury in Mice
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control | 35 ± 5 | 80 ± 10 |
| APAP (300 mg/kg) | 5500 ± 600 | 4800 ± 500 |
| APAP + Mogroside V (10 mg/kg) | 2800 ± 300 | 2500 ± 280 |
Data are presented as mean ± SEM. Values are hypothetical based on published studies.
Table 2: Effect of Mogrosides on Oxidative Stress Markers in Liver Tissue
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) |
| Control | 1.5 ± 0.2 | 150 ± 12 | 85 ± 7 |
| Injury Model | 4.8 ± 0.5 | 85 ± 9 | 40 ± 5 |
| Injury Model + Mogroside | 2.2 ± 0.3 | 130 ± 10 | 70 ± 6 |
Data are presented as mean ± SEM. Values are hypothetical based on published studies.
Table 3: Effect of Mogrosides on the Expression of Apoptosis-Related Proteins
| Treatment Group | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (relative expression) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Injury Model | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Injury Model + Mogroside | 1.8 ± 0.2 | 2.1 ± 0.3 |
Data are presented as mean ± SEM. Values are hypothetical and for illustrative purposes.
Experimental Protocols
In Vivo Model of Acetaminophen-Induced Liver Injury
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week with free access to food and water.
-
Grouping: Mice are randomly divided into the experimental groups described in section 2.1.
-
Mogroside Administration: Mogroside V (e.g., 10 mg/kg) is administered orally for seven consecutive days. The control and APAP groups receive the vehicle.
-
Induction of Liver Injury: On day 8, after an overnight fast, mice are intraperitoneally injected with acetaminophen (300 mg/kg).
-
Sample Collection: 24 hours after APAP injection, blood is collected for serum analysis, and liver tissues are harvested for histopathology and molecular analysis.
Measurement of Serum ALT and AST
-
Blood Collection: Blood is collected via cardiac puncture and allowed to clot at room temperature.
-
Serum Separation: Serum is separated by centrifugation at 3000 rpm for 15 minutes.
-
Assay: ALT and AST levels are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
Histopathological Analysis of Liver Tissue
-
Fixation: A portion of the liver tissue is fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut using a microtome.
-
Staining: Sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E).
-
Microscopy: Stained sections are examined under a light microscope to evaluate liver morphology, including necrosis, inflammation, and steatosis.
Western Blot Analysis for Nrf2 and HO-1
-
Protein Extraction: Liver tissue or cultured cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Paraffin-embedded liver sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
-
Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP, is added to the sections and incubated in a humidified chamber.
-
Detection: Streptavidin-HRP and DAB substrate are used to visualize the apoptotic cells, which will appear as brown-stained nuclei.
-
Counterstaining: Sections are counterstained with methyl green to visualize all nuclei.
-
Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways potentially modulated by mogrosides.
Caption: Overall experimental workflow for investigating the hepatoprotective effects of mogrosides.
Caption: The Nrf2/HO-1 signaling pathway in hepatoprotection.
Caption: The NF-κB signaling pathway in liver inflammation.
Caption: The intrinsic apoptosis pathway in hepatocytes.
References
- 1. dovepress.com [dovepress.com]
- 2. Mogroside V protects against acetaminophen-induced liver injury by reducing reactive oxygen species and c-jun-N-terminal kinase activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Oxomogroside IV in Natural Sweetener Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature contains limited direct research on 11-Oxomogroside IV. The following application notes and protocols are based on research conducted on the closely related and structurally similar compound, 11-Oxomogroside V, as well as other prevalent mogrosides from Siraitia grosvenorii (monk fruit). The methodologies and findings presented are expected to be highly relevant and adaptable for the study of this compound.
Application Notes
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside belonging to the family of mogrosides, which are the primary sweetening compounds found in monk fruit (Siraitia grosvenorii)[1][2]. These compounds are of significant interest to the food, beverage, and pharmaceutical industries due to their high-intensity sweetness and low-caloric value[3]. The presence of an oxo- group at the C-11 position, as seen in the related compound 11-Oxomogroside V, may influence the compound's biological activities, including its antioxidant potential[4][5].
Potential Applications
-
Non-Caloric Sweetener: Mogrosides are known to be several hundred times sweeter than sucrose (B13894), making them ideal for use in reduced-calorie and low-glycemic index food and beverage products. Their application is particularly beneficial for products targeting consumers with diabetes or those managing their weight.
-
Antioxidant Agent: Research on the related 11-Oxomogroside V has shown potent antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and inhibit oxidative DNA damage. This suggests a potential use for this compound in nutraceuticals and functional foods designed to combat oxidative stress.
-
Anti-inflammatory Effects: Related mogrosides, such as Mogroside V, have demonstrated the ability to modulate inflammatory pathways. This suggests that this compound could be investigated for similar anti-inflammatory benefits.
-
Anti-Tumor Potential: Studies on 11-Oxomogroside V have indicated inhibitory effects on tumor promotion. This compound A, a similar compound, has shown cytotoxic effects on tumor cells.
Data Presentation
The following tables summarize the quantitative data available for the closely related 11-Oxomogroside V. This data can serve as a benchmark for research on this compound.
Table 1: In Vitro Antioxidant Activity of 11-Oxomogroside V
| Parameter | EC50 (µg/mL) | Reference |
| Superoxide Anion (O₂⁻) Scavenging | 4.79 | |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | |
| Inhibition of •OH-induced DNA Damage | 3.09 |
Table 2: Anti-Tumor Activity of 11-Oxomogroside V
| Assay | Inhibition at 1000 mol ratio/TPA | Reference |
| Epstein-Barr Virus Early Antigen (EBV-EA) Induction | 91.2% |
Experimental Protocols
Protocol for Isolation and Purification of Mogrosides
This protocol describes a general method for the isolation and purification of mogrosides from monk fruit, which can be adapted to target this compound.
Objective: To extract and purify mogrosides from dried Siraitia grosvenorii fruit.
Materials:
-
Dried monk fruit powder
-
Macroporous adsorption resin (e.g., D101)
-
Deionized water
-
HPLC-grade acetonitrile (B52724) and water
Procedure:
-
Extraction: Macerate the dried monk fruit powder with 80% ethanol at a 1:10 (w/v) ratio. Extract under reflux for 2 hours. Repeat the extraction process twice.
-
Filtration and Concentration: Combine the extracts, filter, and concentrate under reduced pressure to obtain a crude extract.
-
Purification:
-
Dissolve the crude extract in deionized water.
-
Apply the solution to a pre-treated macroporous adsorption resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the mogrosides with a stepwise gradient of ethanol in water.
-
Collect the fractions and monitor by HPLC.
-
-
Further Purification: Pool the fractions containing the target mogroside and further purify using preparative HPLC to obtain this compound with high purity.
Protocol for In Vitro Antioxidant Activity Assay (ROS Scavenging)
This protocol is based on the methods used to evaluate the antioxidant activity of 11-Oxomogroside V.
Objective: To determine the Reactive Oxygen Species (ROS) scavenging activity of this compound.
Materials:
-
This compound sample
-
Chemiluminescence (CL) analyzer
-
Reagents for generating O₂⁻, H₂O₂, and •OH radicals.
-
Phosphate buffer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to various concentrations.
-
Superoxide Anion (O₂⁻) Scavenging Assay:
-
Generate O₂⁻ radicals using a suitable system (e.g., hypoxanthine-xanthine oxidase).
-
Measure the CL intensity in the presence of different concentrations of the sample.
-
Calculate the percentage of scavenging activity.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay:
-
Use a system to generate H₂O₂ (e.g., glucose-glucose oxidase).
-
Measure the CL intensity with and without the sample.
-
Calculate the percentage of scavenging activity.
-
-
Hydroxyl Radical (•OH) Scavenging Assay:
-
Generate •OH radicals (e.g., Fenton reaction).
-
Measure the CL intensity in the presence of the sample.
-
Calculate the percentage of scavenging activity.
-
-
Data Analysis: Determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Protocol for Sensory Evaluation
This is a generalized protocol for the sensory evaluation of a high-intensity sweetener.
Objective: To characterize the sensory profile of this compound.
Materials:
-
Purified this compound
-
Sucrose solutions of varying concentrations (for reference)
-
Deionized water
-
Trained sensory panel (8-12 members)
Procedure:
-
Panelist Training: Train panelists to identify and quantify sweetness intensity and other sensory attributes (e.g., bitterness, aftertaste).
-
Sample Preparation: Prepare solutions of this compound at different concentrations in deionized water.
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Ask panelists to rate the sweetness intensity on a labeled magnitude scale relative to the sucrose reference solutions.
-
Panelists should also evaluate for any off-flavors, bitterness, and lingering aftertaste.
-
-
Data Analysis: Analyze the data statistically to determine the sweetness equivalence to sucrose and to characterize the overall sensory profile.
Visualizations
Caption: Workflow for the isolation and evaluation of this compound.
Caption: Mechanism of ROS scavenging by 11-Oxomogroside compounds.
Caption: Workflow for the sensory evaluation of a novel sweetener.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Gradient for Separating Mogroside Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of mogroside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these important natural sweeteners.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating mogroside isomers by HPLC?
Mogroside isomers, such as Mogroside V and its related compounds like iso-mogroside V and Siamenoside I, are triterpenoid (B12794562) glycosides with very similar chemical structures and physicochemical properties. This structural similarity leads to close elution times, making their separation challenging and often resulting in poor resolution or peak co-elution. Additionally, mogrosides lack a strong chromophore, which can make detection by UV challenging, especially at low concentrations.[1]
Q2: What is a recommended starting point for developing an HPLC method for mogroside isomer separation?
A common and effective starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) is typically employed to separate the various mogroside species.[2][3] For initial method development, a broad gradient can be used to determine the elution profile of the isomers, followed by optimization to improve resolution.[4]
Q3: Which detection method is most suitable for the analysis of mogroside isomers?
While UV detection at low wavelengths (around 203-210 nm) can be used, it may lack the sensitivity and specificity required for complex samples or trace-level analysis.[2] More robust and sensitive detection methods for mogrosides include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS). LC-MS/MS, in particular, offers high selectivity and sensitivity for quantifying individual mogroside isomers, even in complex matrices.
Q4: When should I consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column?
A HILIC column can be a valuable alternative to a C18 column, especially for separating highly polar compounds. Since mogrosides are glycosides with multiple hydroxyl groups, they possess significant polarity. HILIC chromatography uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can offer a different selectivity profile compared to reversed-phase chromatography and may improve the resolution of certain isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of mogroside isomers.
Problem 1: Poor resolution or co-elution of mogroside isomers.
If you are observing overlapping peaks for isomers like Mogroside V and iso-mogroside V, consider the following optimization steps:
-
Gradient Optimization: A critical step is to adjust the gradient slope. A shallower gradient around the elution time of the target isomers will increase the separation time and can significantly improve resolution. Start with a scouting gradient to identify the approximate elution time of the isomers, and then flatten the gradient in that region.
-
Mobile Phase Composition:
-
Organic Solvent: If using acetonitrile, consider switching to methanol (B129727). The difference in solvent selectivity can alter the elution order and improve separation.
-
pH Adjustment: Adding a modifier to the mobile phase, such as formic acid or acetic acid to lower the pH, can improve peak shape and selectivity, especially for ionizable compounds. However, for mogrosides, a neutral mobile phase of methanol and water has also been shown to be effective.
-
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting selectivity. Experiment with temperatures in the range of 20-40°C.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
Problem 2: Tailing or broad peaks.
Peak tailing or broadening can be caused by several factors:
-
Secondary Interactions: Interactions between the analytes and the stationary phase can cause peak tailing. Using a mobile phase with a pH that suppresses the ionization of any acidic or basic functional groups on the analytes or the stationary phase can help. For silica-based columns, adding a small amount of an acidic modifier can reduce interactions with residual silanol (B1196071) groups.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample and reinjecting.
-
Extra-Column Volume: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce peak broadening.
Problem 3: Inconsistent retention times.
Fluctuations in retention times can compromise the reliability of your results. Here are some common causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Flushing the column with at least 10 column volumes of the initial mobile phase is a good practice.
-
Mobile Phase Instability: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of organic solvents or pH shifts in buffered solutions. Always degas the mobile phase to prevent bubble formation.
-
Temperature Fluctuations: Use a column oven to maintain a stable and consistent column temperature.
Experimental Protocols
Method 1: Gradient HPLC-UV for Mogroside V
This method provides a general procedure for the separation of mogroside V using a C18 column and UV detection.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 15% to 40% B
-
15-16 min: 40% to 15% B
-
16-20 min: Hold at 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 203 nm
-
Injection Volume: 10 µL
Method 2: HILIC Method for Mogroside V
This method is suitable for separating mogroside V using a trimode column under HILIC conditions.
-
Column: Acclaim Trinity P1, 3 µm, 2.1 x 100 mm
-
Mobile Phase: 81/19 acetonitrile/10 mM ammonium (B1175870) formate, pH = 3.00
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 20 °C
-
Detection: Charged Aerosol Detection (CAD) or UV at 210 nm
-
Injection Volume: 5 µL
Data Presentation
Table 1: Comparison of HPLC Methods for Mogroside Analysis
| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |
| Column Type | C18 | Acclaim Trinity P1 |
| Mobile Phase | Water/Acetonitrile Gradient | Acetonitrile/Ammonium Formate (Isocratic) |
| Typical Analytes | Mogroside V and other mogrosides | Mogroside V, Steviol glycosides |
| Detection | UV (203 nm) | CAD, UV (210 nm) |
| Key Advantage | Widely available and robust | Alternative selectivity for polar compounds |
Visualizations
Caption: Troubleshooting workflow for poor mogroside isomer resolution.
Caption: Logical workflow for HPLC method development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
Technical Support Center: Improving the Extraction Yield of 11-Oxomogroside IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 11-Oxomogroside IV from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting mogrosides, including this compound, from monk fruit?
A1: The primary methods for mogroside extraction are hot water extraction and solvent extraction, typically with ethanol (B145695).[1][2] Advanced techniques such as flash extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) are also employed to improve efficiency.[1][3]
Q2: Which factors have the most significant impact on the extraction yield of this compound?
A2: Key factors influencing extraction yield include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[1] The drying method of the fruit material can also affect the final concentration of mogrosides.
Q3: How can I purify the crude extract to isolate this compound?
A3: A common purification strategy involves initial purification using macroporous adsorbent resins to remove sugars and pigments, followed by column chromatography for higher purity. Techniques like affinity chromatography and ion-exchange chromatography can also be utilized for more specific separation. High-performance liquid chromatography (HPLC) is essential for the final analysis and purification of specific mogroside fractions.
Q4: What are the optimal storage conditions for the fruit material and the final extract?
A4: Dried monk fruit powder should be stored in a cool, dry place to prevent degradation of the active compounds. The purified extract should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light to maintain stability.
Troubleshooting Guides
Issue 1: Low Extraction Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall mogroside content in the extract. | Inefficient cell wall disruption. | - Ensure the dried fruit is ground into a fine powder to maximize the surface area for solvent penetration. |
| Suboptimal extraction parameters. | - Optimize the solvent-to-solid ratio; a common starting point is 1:15 to 1:20 (g/mL). - Adjust the extraction temperature; for hot water extraction, temperatures between 60-80°C are often used. For ethanol extraction, around 60°C is a good starting point. - Increase the extraction time; for hot water extraction, 1-3 hours is typical. | |
| Incomplete extraction. | - Perform multiple extraction cycles (e.g., 2-3 times) on the plant residue and combine the extracts to maximize recovery. | |
| Degradation of the target compound. | - Avoid excessively high temperatures or prolonged extraction times, which can lead to the degradation of mogrosides. |
Issue 2: High Levels of Impurities in the Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| The extract contains significant amounts of sugars, pigments, and other polar compounds. | Inadequate initial purification. | - Utilize a macroporous resin column (e.g., Amberlite XAD series or D101) to wash the crude extract with deionized water, effectively removing polar impurities before eluting the mogrosides with ethanol. |
| Co-extraction of unwanted compounds. | - Adjust the polarity of the extraction solvent. Using a gradient of aqueous ethanol for elution from the resin can help in separating different classes of compounds. | |
| Insufficient separation during chromatography. | - Optimize the mobile phase and stationary phase for column chromatography to improve the resolution between different mogrosides. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Total Mogrosides
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 100 | 3 x 60 min | 1:15 | 5.6 | |
| Ethanol Extraction | 50% Ethanol | 60 | 100 min | 1:20 | 5.9 | |
| Ultrasonic-Assisted Extraction | 60% Ethanol | 55 | 45 min | 1:45 | 2.98 | |
| Flash Extraction | Water or Ethanol | 40 | 7 min | 1:20 | 6.9 |
Note: Yields can vary based on the quality of the fruit material and specific experimental conditions.
Experimental Protocols
1. Hot Water Extraction Protocol
-
Preparation of Material: Grind dried Siraitia grosvenorii fruit into a fine powder.
-
Extraction:
-
Mix the fruit powder with deionized water at a solid-to-liquid ratio of 1:15 (g/mL).
-
Allow the mixture to soak for 30 minutes at room temperature.
-
Heat the mixture to 80-100°C and maintain for 2-3 hours with continuous stirring.
-
-
Filtration: Filter the mixture to separate the aqueous extract from the solid residue.
-
Repeated Extraction: Repeat the extraction process on the residue two more times to maximize yield.
-
Concentration: Combine the aqueous extracts and concentrate them using a rotary evaporator.
2. Ethanol Extraction Protocol
-
Preparation of Material: Prepare dried and powdered monk fruit as described above.
-
Extraction:
-
Mix the fruit powder with 50% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Heat the mixture to 60°C and shake for 100 minutes.
-
-
Filtration: Filter the mixture to collect the ethanol extract.
-
Repeated Extraction: Repeat the extraction process on the residue two more times.
-
Concentration: Combine the ethanol extracts and remove the ethanol using a rotary evaporator.
3. Purification using Macroporous Resin
-
Column Preparation: Pack a chromatography column with a suitable macroporous resin (e.g., D101 or Amberlite XAD series) and pre-equilibrate it by washing with ethanol followed by deionized water.
-
Loading: Pass the crude aqueous extract through the prepared column.
-
Washing: Wash the column with deionized water to remove sugars, pigments, and other polar impurities.
-
Elution: Elute the mogrosides from the column using a 30-70% aqueous ethanol solution.
-
Concentration: Collect the eluate and concentrate it using a rotary evaporator to obtain a crude mogroside extract.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
Technical Support Center: Purification of 11-Oxomogroside IV
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the purification of 11-Oxomogroside IV. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound in Crude Extract
-
Question: We are experiencing a significantly lower than expected yield of this compound in our initial crude extract from Siraitia grosvenorii (monk fruit). What are the potential causes and how can we improve the extraction efficiency?
-
Answer: Low yields of triterpenoid (B12794562) saponins (B1172615) like this compound can be attributed to several factors. The quality of the plant material is paramount; the concentration of mogrosides can vary depending on the fruit's maturity, growing conditions, and post-harvest handling. Inefficient extraction methods can also lead to poor yields. To enhance extraction efficiency, consider the following:
-
Solvent Optimization: While aqueous ethanol (B145695) is a common solvent, the optimal ethanol concentration can vary. Experiment with different ratios (e.g., 50%, 70%, 95% ethanol) to determine the most effective solvent for your specific plant material.
-
Extraction Technique: Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration or Soxhlet extraction.
-
Multiple Extractions: Performing multiple extraction cycles on the plant material will ensure a more exhaustive extraction of the target compound.
-
Issue 2: Poor Separation and Co-elution of Mogroside Isomers during Chromatography
-
Question: During our HPLC analysis, we are observing poor resolution between this compound and other structurally similar mogrosides, leading to co-elution. How can we optimize our chromatographic method to achieve baseline separation?
-
Answer: The co-elution of mogroside isomers is a frequent challenge due to their similar physicochemical properties. To improve separation, several chromatographic parameters can be adjusted:
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor.[1] For reversed-phase HPLC, a gradient elution with acetonitrile (B52724) and water is commonly used. Try modifying the gradient slope to provide a shallower increase in the organic solvent concentration around the elution time of the target compounds. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[2]
-
Column Chemistry: While C18 columns are widely used, other stationary phases may offer different selectivity. Consider screening columns with different properties, such as phenyl-hexyl or embedded polar groups.
-
Temperature: Column temperature can influence selectivity. Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) may improve the resolution between closely eluting isomers.
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the analysis time.
-
Issue 3: Product Loss and Degradation During Purification
-
Question: We suspect that our purified this compound is degrading during the purification process, leading to lower final yields and the appearance of unknown peaks in our chromatograms. What steps can be taken to minimize degradation?
-
Answer: Triterpenoid saponins can be susceptible to degradation under harsh conditions. To minimize product loss:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at a controlled temperature (e.g., <50°C).
-
pH Stability: Be mindful of the pH of your solutions. Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bonds. Maintain a near-neutral pH unless a specific pH is required for a particular purification step.
-
Minimize Exposure to Light and Air: Some compounds are sensitive to light and oxidation. Store extracts and purified fractions in amber vials and consider working under an inert atmosphere (e.g., nitrogen) if necessary.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Mogrosides from Siraitia grosvenorii
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Mogrosides (%) | Purity of Mogroside V in Extract (%) | Reference |
| Heat Reflux | 70% Ethanol | 80 | 2 hours | 5.8 | 35.67 | [3] |
| Flash Extraction | Water | 60 | 10 min | 8.6 | Not specified | |
| Ultrasound-Assisted | 50% Ethanol | 50 | 30 min | 6.5 | Not specified | Fictional Data |
| Microwave-Assisted | Water | 90 | 5 min | 7.2 | Not specified | Fictional Data |
Table 2: Performance of Different Chromatographic Resins for Mogroside V Enrichment
| Macroporous Resin | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Purity of Mogroside V after Enrichment (%) | Reference |
| HZ 806 | 28.5 | 95.8 | 10.7 | [4] |
| D101 | 25.2 | 92.3 | 9.8 | Fictional Data |
| AB-8 | 22.1 | 89.5 | 9.1 | Fictional Data |
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound
-
Extraction:
-
Grind dried Siraitia grosvenorii fruit into a fine powder.
-
Macerate the powder in 70% ethanol (1:10 w/v) at 60°C for 2 hours with constant stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and concentrate under reduced pressure at 45°C to obtain the crude extract.
-
-
Macroporous Resin Chromatography:
-
Pre-treat D-101 macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until neutral.
-
Pack the resin into a glass column.
-
Dissolve the crude extract in deionized water and load it onto the column.
-
Wash the column with 5 bed volumes of deionized water to remove sugars and other polar impurities.
-
Elute the mogrosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
-
Sample Preparation:
-
Pool the fractions from the macroporous resin chromatography that are enriched in this compound.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in the initial mobile phase for HPLC injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Gradient: 30-60% B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent to obtain purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Simplified Toll-like Receptor 4 (TLR4) signaling pathway.
References
- 1. longdom.org [longdom.org]
- 2. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 11-Oxomogroside IV in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 11-Oxomogroside IV in aqueous solutions. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions important?
A1: this compound is a natural cucurbitane glycoside found in the fruits of Siraitia grosvenorii[1]. As a potential therapeutic agent or excipient, understanding its stability in aqueous solutions is critical for the development of liquid formulations, ensuring proper storage conditions, and defining its shelf-life. Stability studies help to identify potential degradation products and establish the intrinsic chemical behavior of the molecule.
Q2: What are the typical factors that can affect the stability of this compound in an aqueous solution?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze hydrolysis of the glycosidic bonds or other pH-labile functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the modification of its chemical structure.
-
Enzymes: If present, enzymes could lead to enzymatic degradation of the glycoside.
Q3: How can I quantify the concentration of this compound during a stability study?
A3: A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and separating it from its degradation products. A reported HPLC method for the determination of 11-oxomogroside V and mogroside V used a C18 column with a gradient elution of acetonitrile (B52724) and water, with detection at 210 nm[2]. This method could be adapted and validated for this compound.
Q4: What are forced degradation studies and why are they necessary for this compound?
A4: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, strong oxidizing agents)[3]. These studies are essential to:
-
Identify potential degradation pathways and degradation products[3].
-
Elucidate the structure of the degradation products[3].
-
Demonstrate the specificity of the analytical method to accurately measure the active ingredient in the presence of its degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound peak in acidic or basic conditions. | Hydrolysis of glycosidic bonds. The glycosidic linkages are likely susceptible to acid or base-catalyzed hydrolysis, leading to the cleavage of sugar moieties. | Neutralize the pH of the solution to slow down the degradation. For the experiment, consider using a milder pH range or shorter time points to capture the initial degradation kinetics. Analyze for the appearance of smaller mogroside species or the aglycone, mogrol. |
| Appearance of multiple, poorly resolved peaks in the chromatogram after stress testing. | Formation of various degradation products. Forced degradation can lead to a complex mixture of isomers and other related substances. | Optimize the HPLC method. Try adjusting the gradient slope, changing the mobile phase composition, or using a different column chemistry (e.g., a phenyl-hexyl column) to improve the resolution between the parent compound and its degradants. |
| Inconsistent results between replicate stability samples. | Inhomogeneous sample preparation or storage. Variations in the concentration of the stressing agent, temperature, or light exposure can lead to variability. | Ensure precise and consistent preparation of all stability samples. Use a calibrated and validated stability chamber to maintain uniform environmental conditions. Protect samples from light if photostability is not the parameter being tested. |
| Loss of total peak area (parent + degradants) over time. | Formation of non-UV active or volatile degradation products. Some degradation pathways might lead to products that are not detected by the UV detector at the selected wavelength or are lost due to volatility. | Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify and track non-chromophoric or low-level degradants. Ensure proper sealing of sample vials to prevent the loss of volatile compounds. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To evaluate the stability of this compound in acidic and basic aqueous solutions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Deionized water
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 M HCl to achieve the desired final concentration of this compound.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 M NaOH to achieve the desired final concentration of this compound.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis: Quantify the percentage of this compound remaining and the formation of any degradation products at each time point.
Protocol 2: Photostability Study
Objective: To assess the impact of light on the stability of this compound in an aqueous solution.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Photostability chamber with a calibrated light source (ICH Q1B guideline compliant)
-
Amber vials (as a control)
-
Clear vials
-
HPLC system
Procedure:
-
Sample Preparation: Place the this compound solution in both clear and amber vials. The amber vials will serve as dark controls.
-
Exposure: Place the vials in a photostability chamber and expose them to a specified light intensity for a defined duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Sample Analysis: At the end of the exposure period, analyze the solutions from both the clear and amber vials using a validated HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed sample, the dark control, and the initial sample. Calculate the percentage of degradation due to light exposure.
Data Presentation
Table 1: Illustrative Stability Data of this compound under Forced Hydrolysis Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl at 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 8.1 | 1.5 | |
| 4 | 72.5 | 15.3 | 3.8 | |
| 8 | 55.1 | 28.9 | 7.2 | |
| 12 | 40.8 | 39.5 | 10.1 | |
| 24 | 15.3 | 55.2 | 18.9 | |
| 0.1 M NaOH at 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.7 | 4.3 | 0.8 | |
| 4 | 84.1 | 9.8 | 2.1 | |
| 8 | 69.8 | 18.5 | 4.9 | |
| 12 | 58.2 | 27.3 | 7.5 | |
| 24 | 35.6 | 45.1 | 13.4 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Table 2: Illustrative Photostability Data for this compound in Aqueous Solution
| Sample | Exposure Condition | This compound Remaining (%) | Major Photodegradant (%) |
| Initial | - | 100.0 | 0.0 |
| Dark Control | 1.2 million lux hours (in amber vial) | 99.5 | 0.2 |
| Exposed Sample | 1.2 million lux hours (in clear vial) | 88.3 | 9.1 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Visualizations
References
Technical Support Center: Analysis and Purification of 11-Oxomogroside IV
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 11-Oxomogroside IV. Our goal is to address common challenges encountered during the identification and removal of impurities from this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples derived from Siraitia grosvenorii (monk fruit)?
A1: The most prevalent impurities in this compound samples are structurally related mogrosides. These include, but are not limited to, Mogroside V, Siamenoside I, Mogroside III, and Mogroside IVa.[1][2] The presence and abundance of these impurities can vary depending on the ripeness of the fruit at the time of harvest and the initial extraction and purification methods used.[2][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for routine purity analysis. For more detailed characterization and identification of impurities, especially those present at low levels, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities.
Q3: What are the primary methods for purifying crude this compound samples?
A3: The purification of this compound typically involves a multi-step chromatographic process. Common techniques include:
-
Macroporous Resin Chromatography: Used as an initial step to capture and enrich total mogrosides from the crude extract, while removing more polar impurities like sugars and pigments.
-
Silica Gel Chromatography: Effective for separating mogrosides based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used in the final stages to isolate this compound from other closely related mogrosides to achieve high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis and purification of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between this compound and Other Mogrosides | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile, particularly the initial and final percentages of the organic solvent (acetonitrile or methanol). Adjust the pH of the aqueous mobile phase; for mogrosides, a slightly acidic pH can sometimes improve separation. |
| Column degradation. | Replace the analytical column with a new one of the same type. Ensure proper column washing and storage procedures are followed. | |
| Peak Tailing for this compound | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). | Use an end-capped C18 column. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Dead volume in the HPLC system. | Check and tighten all fittings. Use tubing with the smallest possible inner diameter. | |
| Ghost Peaks in the Chromatogram | Contamination in the mobile phase or sample solvent. | Use high-purity solvents and freshly prepared mobile phases. Inject a blank solvent to identify the source of contamination. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery from Macroporous Resin | Incomplete desorption of mogrosides. | Increase the concentration of the ethanol (B145695) elution buffer or the elution volume. Optimize the flow rate to allow sufficient time for desorption. |
| Inappropriate resin selection. | Select a resin with appropriate polarity and pore size for mogroside adsorption. Nonpolar or weakly polar resins are generally suitable. | |
| Co-elution of Impurities in Preparative HPLC | Suboptimal gradient profile. | Develop a shallow gradient around the elution time of this compound to enhance the separation of closely eluting impurities. |
| Column overloading. | Reduce the amount of sample loaded onto the column per injection. Determine the column's loading capacity through scouting runs. | |
| Sample Precipitation on the Column | Low sample solubility in the mobile phase. | Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. Consider using a stronger solvent for sample dissolution if compatible with the chromatography. |
| High Backpressure During Purification | Column frit blockage. | Filter the sample before injection to remove any particulate matter. If pressure is still high, reverse-flush the column (if permitted by the manufacturer). |
Quantitative Data
The following tables provide representative data on the purification of mogrosides. While specific data for this compound is limited, the purification of the closely related and abundant Mogroside V illustrates the expected improvements in purity at each stage.
Table 1: Purity of Mogroside V After Macroporous Resin Purification
| Parameter | Crude Extract | After HZ 806 Resin Purification |
| Purity of Mogroside V | 0.5% | 10.7% |
| Purification Fold | - | 15.1 |
| Data adapted from a study on the separation of Mogroside V from Siraitia grosvenorii. |
Table 2: Multi-step Purification of Mogroside V
| Purification Step | Initial Purity | Final Purity |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% |
| Semi-Preparative HPLC | 76.34% | 99.60% |
| Data adapted from a study on the purification of Mogroside V. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of an this compound sample and identify the presence of common mogroside impurities.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (optional)
-
Reference standards for this compound and other relevant mogrosides
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure water (add 0.1% formic acid for better peak shape, optional).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 203 nm or 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 25 50 50 30 50 50 35 80 20 | 40 | 80 | 20 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Identify impurity peaks by comparing their retention times with those of reference standards.
-
Protocol 2: Purification of this compound using Preparative HPLC
Objective: To purify this compound from a semi-purified mixture to a high degree of purity.
Materials:
-
Preparative HPLC system with a fraction collector
-
C18 preparative column (e.g., 20 x 250 mm, 10 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Semi-purified this compound sample
Procedure:
-
Mobile Phase Preparation:
-
Prepare large volumes of Mobile Phase A (water) and Mobile Phase B (acetonitrile).
-
Ensure the mobile phases are adequately degassed.
-
-
Sample Preparation:
-
Dissolve the semi-purified sample in the initial mobile phase composition at the highest possible concentration without causing precipitation.
-
Filter the sample solution to remove any particulates.
-
-
Preparative HPLC Conditions:
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Detection Wavelength: 203 nm or 210 nm.
-
Gradient Program: Develop a focused gradient based on the elution profile from the analytical HPLC. For example:
Time (min) % Mobile Phase A % Mobile Phase B 0 78 22 40 68 32 45 10 90 50 10 90 55 78 22 | 60 | 78 | 22 |
-
-
Fraction Collection:
-
Collect fractions based on the elution of the this compound peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the high-purity fractions.
-
Remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 11-Oxomogroside IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of mass spectrometry for the analysis of 11-Oxomogroside IV.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for sensitive detection of this compound?
A1: For optimal sensitivity in the analysis of this compound and other mogrosides, the negative ion electrospray ionization (ESI-) mode is recommended. This is because the multiple hydroxyl groups in the mogroside structure are readily deprotonated, leading to a strong [M-H]⁻ ion signal.
Q2: What are the expected precursor and product ions for this compound in negative ESI-MS/MS?
A2: While specific experimental data for this compound may vary, based on its structure and data from similar mogrosides like Mogroside V, the expected precursor ion in negative ESI mode would be the deprotonated molecule [M-H]⁻. The fragmentation pattern in MS/MS would likely involve the sequential loss of glucose units. For example, a common fragmentation for Mogroside V (m/z 1285.6) is the loss of a glucose moiety, resulting in a product ion at m/z 1123.7.[1] A similar pattern can be expected for this compound.
Q3: How can I optimize the collision energy for this compound fragmentation?
A3: Collision energy should be optimized empirically for your specific instrument. This can be done by infusing a standard solution of this compound and performing a product ion scan while ramping the collision energy. The optimal energy will be the value that produces the highest intensity of the desired product ion(s) while maintaining a stable signal.
Q4: What are the key considerations for sample preparation to ensure high sensitivity?
A4: Effective sample preparation is crucial for enhancing sensitivity. For botanical extracts, an ultrasonic-assisted extraction with 80% methanol (B129727) in water is a common and effective method.[2] For biological matrices like plasma, a protein precipitation step using methanol is often employed to remove interfering substances.[1] It is also important to filter the final extract through a 0.22 µm syringe filter before injection to protect the LC column and MS system.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Signal for this compound | Incorrect ionization mode selected. | Action: Ensure the mass spectrometer is operating in negative ion electrospray ionization (ESI-) mode. |
| Inefficient ionization due to mobile phase composition. | Action: Add a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or a volatile buffer such as ammonium acetate (B1210297) to the mobile phase to enhance deprotonation. | |
| Poor fragmentation efficiency. | Action: Optimize the collision energy for the specific precursor-to-product ion transition of this compound on your instrument. | |
| Sample degradation. | Action: Prepare fresh samples and standards. Store stock solutions and samples at low temperatures (e.g., -20°C) and protect from light. | |
| High Background Noise or Interferences | Matrix effects from complex sample matrices (e.g., botanical extracts, plasma). | Action: Improve sample cleanup procedures. Consider solid-phase extraction (SPE) for more complex matrices. Dilute the sample if the analyte concentration is sufficiently high. |
| Contaminated LC-MS system. | Action: Flush the LC system and mass spectrometer with an appropriate cleaning solution. Ensure high-purity solvents and reagents are used. | |
| Co-elution with interfering compounds. | Action: Optimize the chromatographic separation by adjusting the mobile phase gradient, flow rate, or trying a different column chemistry. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Action: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column overload. | Action: Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the column stationary phase. | Action: Add a mobile phase modifier, such as a small amount of acid (e.g., formic acid) or base, to improve peak shape. However, be mindful of its effect on ionization efficiency in negative mode. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Action: Prepare fresh mobile phases daily. Ensure accurate mixing of mobile phase components. |
| Column degradation. | Action: Replace the guard column or the analytical column if it has been used extensively. | |
| Fluctuations in column temperature. | Action: Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes typical performance parameters for the LC-MS/MS analysis of mogrosides, which can be used as a benchmark when developing a method for this compound.
| Parameter | Mogroside V[1] | 11-Oxomogroside V |
| Linear Range | 96.0 - 96,000 ng/mL | 0.5985 - 14.9625 µg |
| Limit of Quantitation (LOQ) | 96.0 ng/mL | Not Reported |
| Intra-day Precision (%RSD) | < 10.1% | Not Reported |
| Inter-day Precision (%RSD) | < 10.1% | Not Reported |
| Recovery | 91.3 - 95.7% | 102.5% (RSD 4.43%) |
| Matrix Effect | 98.2 - 105.0% | Not Reported |
Experimental Protocols
Protocol 1: Extraction of this compound from Botanical Matrices
This protocol is adapted from a method for 11-Oxomogroside IIIe.
-
Sample Preparation: Accurately weigh 1.0 g of the powdered botanical extract into a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of 80% methanol in water (v/v).
-
Sonication: Sonicate the mixture in a water bath for 30 minutes at 40°C.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on methods for similar mogrosides.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of mogrosides.
-
Mobile Phase A: Water with 0.1% formic acid (note: formic acid can suppress negative ion mode, so optimization of its concentration or using an alternative like ammonium acetate may be necessary).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in negative mode.
-
MS Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~350°C
-
Gas Flow (Sheath and Auxiliary): Optimize for your instrument.
-
MRM Transition: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion. The exact m/z values for this compound need to be determined.
-
Collision Energy: Optimize as described in the FAQ section.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Potential signaling pathways affected by mogrosides.
References
troubleshooting poor resolution in mogroside chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor resolution in mogroside chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are my mogroside peaks broad, leading to poor resolution?
Broad peaks are a common issue in HPLC that can be caused by several factors, including problems with the mobile phase, column degradation, or an excessive sample load.[1][2] In mogroside analysis, this can obscure the separation of closely related mogrosides.
Troubleshooting Steps:
-
Mobile Phase Issues: Ensure your mobile phase is properly prepared, degassed, and that its components are miscible.[3] An incorrect organic modifier concentration can lead to poor separation.[1] For mogrosides, which are mid-polar compounds, adjusting the mobile phase composition is a critical first step.[4]
-
Column Health: Column degradation, often from clogged frits or deteriorated packing material, can cause uneven flow and lead to peak broadening. Regular column cleaning and using a guard column can extend the life of your analytical column. If you observe a sudden drop in performance, consider regenerating or replacing the column.
-
Sample Overload: Injecting too much sample can overload the column, resulting in broad, tailing peaks. Try reducing the sample concentration or injection volume.
-
Flow Rate: A flow rate that is too low can sometimes contribute to peak broadening due to increased diffusion time on the column. Conversely, an excessively high flow rate may not allow for proper partitioning. Optimization is key.
Q2: What causes peak tailing for mogroside V and other mogrosides?
Peak tailing, where the latter half of the peak is drawn out, is often observed with polar compounds like mogrosides. This can compromise resolution and the accuracy of quantification.
Troubleshooting Steps:
-
Secondary Interactions: Mogrosides, with their multiple hydroxyl groups, can have secondary interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based C18 columns.
-
Solution: Operating the mobile phase at a lower pH (e.g., by adding formic or acetic acid) can protonate the silanol groups, minimizing these interactions. Using a highly deactivated, end-capped column is also recommended.
-
-
Column Contamination: Accumulation of strongly retained components from the sample matrix at the column inlet can distort peak shape.
-
Solution: A robust sample preparation procedure to remove interfering substances is crucial. Additionally, using a guard column can protect the analytical column from these contaminants.
-
Q3: How can I resolve co-eluting mogroside peaks?
Achieving baseline separation of structurally similar mogrosides can be challenging. Co-elution occurs when the selectivity of the chromatographic system is insufficient to separate the analytes.
Troubleshooting Steps:
-
Mobile Phase Optimization: This is the most common approach to improving selectivity.
-
Adjust Organic Modifier: The ratio of the organic solvent (like acetonitrile (B52724) or methanol) to the aqueous phase is a primary factor. For mogrosides, gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate the various compounds.
-
Change Solvent Type: If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Modify pH and Buffer: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. The use of buffers, such as ammonium (B1175870) formate, can also improve peak shape and resolution.
-
-
Change Stationary Phase: If optimizing the mobile phase is not sufficient, changing the column is the next step. A column with a different chemistry (e.g., a different bonded phase or a mixed-mode column) may provide the necessary selectivity for your specific mogroside separation.
-
Adjust Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and sometimes alter selectivity. A temperature-controlled column compartment is highly recommended for consistent retention times.
Troubleshooting Guides & Experimental Protocols
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor resolution in mogroside chromatography.
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
Data Presentation: Mobile Phase & Flow Rate Effects
Optimizing the mobile phase composition and flow rate is critical for separating mogrosides. The following tables summarize experimental data on these parameters.
Table 1: Effect of Mobile Phase Composition on Mogroside V Desorption
| Aqueous Ethanol (B145695) Solution (%) | Desorption Ratio (%) |
| 0 | 0 |
| 10 | 0.02 |
| 20 | 67.7 |
| 30 | 86.0 |
| 40 | 98.0 |
| Data sourced from a study using HZ 806 macroporous resin, where the total amount of mogroside V applied to the column is defined as 100%. |
Table 2: Effect of Flow Rate on Mogroside V Desorption
| Flow Rate (BV/h) | Desorption Ratio (%) | Elution Time (approx. hours) |
| 0.5 | 97.0 | 9.6 |
| 1.0 | 95.2 | 4.8 |
| 2.0 | 90.0 | 2.4 |
| Data based on elution with 40% aqueous ethanol on an HZ 806 resin column. A flow rate of 1.0 BV/h was chosen as a compromise between high desorption and shorter separation time. |
Mobile Phase Optimization Decision Tree
This diagram provides a decision-making process for optimizing the mobile phase to improve mogroside separation.
References
preventing degradation of 11-Oxomogroside IV during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 11-Oxomogroside IV during extraction from Siraitia grosvenorii (monk fruit).
Disclaimer: Specific degradation pathways and optimal stability conditions for this compound are not extensively documented in publicly available literature. The guidance provided is based on established principles for the stabilization of structurally similar mogrosides, such as Mogroside V and 11-Oxomogroside V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii.[1][2] Like other mogrosides, it is a complex molecule with multiple glycosidic bonds. These bonds are susceptible to hydrolysis under certain conditions, leading to the degradation of the target compound and the formation of less desirable or inactive byproducts. Maintaining the structural integrity of this compound is crucial for accurate quantification, activity studies, and the development of natural sweeteners and therapeutics.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of mogrosides, and by extension this compound, are:
-
Temperature: High temperatures can accelerate the rate of both enzymatic and non-enzymatic degradation.[3]
-
pH: Extremes of pH, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic linkages.
-
Enzymatic Activity: Endogenous enzymes present in the fresh fruit matrix, such as β-glucosidases, can cleave the sugar moieties from the mogrol (B2503665) backbone.[4]
-
Solvent Choice: The type of extraction solvent and its purity can influence the stability of the compound.
Q3: Are there any recommended initial steps to take with the raw material to improve stability?
Yes, the initial handling of the monk fruit is critical. Drying the fruit is a key step to inactivate endogenous enzymes and preserve the mogroside content. However, the drying method itself is important. Studies have shown that low-temperature drying methods, such as vacuum or freeze-drying, result in a higher content of mogrosides compared to traditional high-temperature hot-air drying.[3] High temperatures can lead to the degradation of mogrosides and the formation of bitter-tasting compounds.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | If using fresh fruit, consider a blanching step or immediate drying at low temperatures to denature degradative enzymes. For dried fruit, ensure the drying process was adequate to inactivate enzymes. |
| Thermal Degradation | Avoid prolonged exposure to high temperatures during extraction. Hot water extraction is common, but the temperature should be carefully controlled. Studies suggest temperatures around 80°C for a limited duration. Microwave-assisted extraction can be faster, potentially reducing thermal exposure. |
| Incomplete Extraction | Ensure the material-to-liquid ratio is optimized. A common ratio is 1:10 to 1:20 (g/mL). Multiple extraction cycles (e.g., 3 times) will improve the yield. |
| Incorrect Solvent | Water is a common and effective solvent for mogroside extraction. Aqueous ethanol (B145695) (e.g., 70-80%) can also be used and may offer different selectivity. |
Issue 2: Presence of Degradation Products in the Final Purified Sample
| Possible Cause | Troubleshooting Step |
| Hydrolysis During Extraction or Purification | Maintain a neutral or slightly acidic pH during the extraction and purification process. One study on Mogroside V purification found that adsorption to a specific resin was optimal at pH 3, while elution occurred at pH 7, indicating stability within this range. |
| Harsh Elution Conditions | During chromatographic purification (e.g., with macroporous resins), use a gradient of aqueous ethanol (e.g., 30-70%) for elution rather than harsh acids or bases. |
| Degradation During Solvent Removal | Use a rotary evaporator under reduced pressure and at a moderate temperature (e.g., below 50°C) to concentrate the eluate. |
Experimental Protocols
Protocol 1: Optimized Hot Water Extraction for Mogroside Stability
-
Material Preparation: Use low-temperature dried and powdered Siraitia grosvenorii fruit.
-
Extraction:
-
Mix the powdered fruit with deionized water in a 1:15 (g/mL) ratio.
-
Heat the mixture to 80°C and maintain for 2-4 hours with constant stirring.
-
Filter the mixture to collect the aqueous extract.
-
Repeat the extraction process on the solid residue two more times to maximize yield.
-
Combine the aqueous extracts.
-
-
Initial Purification:
-
Cool the combined extract to room temperature.
-
Pass the extract through a pre-equilibrated macroporous resin column (e.g., D101) to adsorb the mogrosides.
-
Wash the column with deionized water to remove polar impurities like sugars and pigments.
-
-
Elution:
-
Elute the mogrosides from the resin using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions.
-
-
Concentration:
-
Combine the mogroside-rich fractions and concentrate them using a rotary evaporator at a temperature below 50°C.
-
-
Analysis:
-
Analyze the crude extract for this compound content and purity using High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
Table 1: Influence of Drying Method on Key Mogroside Content
| Drying Method | Mogroside V Content | 11-Oxo-mogroside V Content | Mogroside IV Content |
| Low Temperature | Higher | Higher | Higher |
| High Temperature | Lower | Lower | Lower |
| Source: Based on findings that low-temperature drying preserves mogroside content more effectively than high-temperature methods. |
Table 2: Effect of pH on Mogroside V Adsorption and Elution
| Condition | pH | Efficacy |
| Adsorption onto SiO₂-GP-APBA resin | 3 | Optimal |
| Elution from SiO₂-GP-APBA resin | 7 | 96.36% Release |
| Source: Data from a study on the purification of Mogroside V, indicating its stability and differential binding properties in the pH 3-7 range. |
Visualizations
Caption: Recommended workflow for stable extraction of mogrosides.
Caption: Potential degradation pathway of this compound via hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Consistent Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.
General Laboratory Troubleshooting
Even with the most refined protocols, unexpected issues can arise. This section addresses common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent between experiments. What are the common sources of error I should investigate?
A1: Inconsistent results can stem from several factors. The main categories of experimental error are systematic, random, and personal.[1][2] Systematic errors consistently affect measurements in the same way, such as an improperly calibrated instrument.[1][2] Random errors are unpredictable fluctuations in conditions, like slight temperature changes.[1] Personal errors, or blunders, are human mistakes, such as incorrect reagent preparation. A thorough review of your experimental procedures, equipment, and reagents is the first step in identifying the source of inconsistency.
Q2: How can I minimize the impact of environmental factors on my experiments?
A2: Environmental factors like temperature, humidity, and light can introduce variability. To minimize their impact, ensure your laboratory environment is well-controlled. Use temperature-regulated equipment, monitor humidity levels, and protect light-sensitive reagents. Performing experiments in a consistent location within the lab can also help reduce variability.
Q3: What is the best way to document my experimental protocol to ensure reproducibility?
A3: Detailed and clear documentation is crucial for reproducibility. Your protocol should be written as a stand-alone document with enough detail for another researcher to follow it without prior knowledge of your specific setup. Include a chronological list of steps, specifying reagent concentrations, catalog numbers, manufacturer details, incubation times, and temperatures.
General Troubleshooting Workflow
Caption: A logical workflow for systematically troubleshooting inconsistent experimental results.
Cell Culture
Maintaining healthy and consistent cell cultures is fundamental to many life science experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Slow Cell Growth | Mycoplasma contamination | Test for mycoplasma. If positive, discard the culture or treat with appropriate antibiotics if the cell line is irreplaceable. |
| Suboptimal culture conditions (e.g., temperature, CO2) | Verify incubator settings. Ensure proper gas exchange and humidity. | |
| Depleted media components | Use fresh media and ensure proper storage of supplements. | |
| Cell Death | Bacterial or fungal contamination | Visually inspect the culture for turbidity, color change, or filamentous structures. Discard contaminated cultures immediately and decontaminate the incubator. |
| Chemical contamination | Use high-purity water and reagents. Ensure proper cleaning of labware to remove detergent residues. | |
| Incorrect passaging technique | Avoid over-trypsinization and handle cells gently. | |
| Changes in Cell Morphology | Contamination (bacterial, fungal, or cross-contamination) | Check for signs of contamination. If cross-contamination is suspected, perform cell line authentication. |
| Senescence | Track passage number. Use cells within their recommended passage limit. | |
| Differentiation | Ensure appropriate media and supplements are used to maintain the desired cell phenotype. |
Western Blotting
A powerful technique for protein detection that requires careful optimization for consistent results.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any bands on my Western blot. What could be the issue?
A1: A lack of signal can be due to several factors. Check your protein transfer by staining the membrane with Ponceau S. Ensure your primary and secondary antibodies are compatible and used at the correct dilutions. Also, verify that your target protein is present in the sample by running a positive control.
Q2: My Western blot has high background. How can I reduce it?
A2: High background can obscure your results. Ensure you are using an appropriate blocking buffer and that the blocking step is sufficient in duration. Increasing the number and duration of wash steps can also help remove unbound antibodies. Additionally, optimizing the concentration of your primary and secondary antibodies can reduce non-specific binding.
Q3: The protein bands on my blot are smeared or distorted. What causes this?
A3: Smeared or distorted bands can result from issues with sample preparation or gel electrophoresis. Ensure your samples are properly lysed and that the protein concentration is not too high. Uneven gel polymerization or running the gel at too high a voltage can also cause band distortion.
Detailed Experimental Protocol: Western Blotting
-
Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantitative Data Summary: Western Blot Reagent Concentrations
| Reagent | Typical Working Concentration/Dilution |
| Primary Antibody | 1:500 - 1:2000 |
| Secondary Antibody | 1:5000 - 1:20,000 |
| Blocking Buffer | 5% w/v non-fat dry milk or BSA in TBST |
| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween-20 |
Western Blot Workflow Diagram
Caption: A step-by-step workflow of the Western Blotting protocol.
Polymerase Chain Reaction (PCR)
A cornerstone of molecular biology, PCR requires precision for successful amplification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No PCR Product | Missing or degraded reagent | Use a checklist to ensure all components are added. Use fresh reagents and a positive control. |
| Incorrect annealing temperature | Optimize the annealing temperature by running a gradient PCR. | |
| PCR inhibitors in the template | Dilute the template DNA or use a polymerase with higher tolerance to inhibitors. | |
| Non-specific Bands | Annealing temperature is too low | Increase the annealing temperature in increments of 2°C. |
| Primer-dimer formation | Redesign primers to avoid self-complementarity. Use a hot-start polymerase. | |
| Too much template DNA | Reduce the amount of template DNA in the reaction. | |
| Faint Bands | Insufficient number of cycles | Increase the number of PCR cycles (up to 40). |
| Low template concentration | Increase the amount of template DNA. | |
| Suboptimal reagent concentrations | Optimize the concentrations of MgCl2, primers, and dNTPs. |
Detailed Experimental Protocol: PCR
-
Reaction Setup:
-
On ice, prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, MgCl2, and forward and reverse primers.
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each tube. Include a no-template control to check for contamination.
-
The final reaction volume is typically 25-50 µL.
-
-
Thermal Cycling:
-
Place the PCR tubes in a thermal cycler and run the following program:
-
Initial Denaturation: 94-98°C for 1-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 94-98°C for 15-30 seconds.
-
Annealing: 50-65°C for 15-60 seconds (temperature is primer-dependent).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Load the PCR product mixed with loading dye into the wells of an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplified fragments.
-
Visualize the DNA bands under UV light.
-
Quantitative Data Summary: PCR Reaction Components
| Component | Typical Final Concentration |
| 10X PCR Buffer | 1X |
| dNTPs | 200 µM of each |
| Forward & Reverse Primers | 0.1 - 1.0 µM of each |
| Taq DNA Polymerase | 0.5 - 2.5 units per 50 µL reaction |
| Template DNA | 1 pg - 1 µg |
| MgCl2 | 1.5 - 2.5 mM |
Enzyme-Linked Immunosorbent Assay (ELISA)
A sensitive and high-throughput method for quantifying proteins and other molecules.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive reagents | Use fresh reagents and ensure proper storage. |
| Insufficient incubation times | Increase incubation times for antibodies and substrate. | |
| Incorrect antibody pair (sandwich ELISA) | Ensure the capture and detection antibodies recognize different epitopes. | |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of liquid between steps. |
| Antibody concentration too high | Optimize the concentrations of the primary and/or secondary antibodies. | |
| Ineffective blocking | Increase the blocking time or try a different blocking agent. | |
| High Variability Between Replicates | Pipetting errors | Calibrate pipettes and ensure consistent pipetting technique. |
| Uneven temperature during incubation | Ensure the plate is incubated at a uniform temperature. | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Detailed Experimental Protocol: Sandwich ELISA
-
Coating:
-
Dilute the capture antibody in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3-4 times with wash buffer (e.g., PBST).
-
Add 200-300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 20-60 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction and Reading:
-
Add 50-100 µL of stop solution (e.g., 1M H2SO4) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantitative Data Summary: ELISA Incubation Times
| Step | Typical Incubation Time | Temperature |
| Coating | Overnight | 4°C |
| Blocking | 1-2 hours | Room Temperature |
| Sample/Standard | 2 hours or Overnight | Room Temperature or 4°C |
| Detection Antibody | 1-2 hours | Room Temperature |
| Streptavidin-HRP | 20-60 minutes | Room Temperature |
| TMB Substrate | 15-30 minutes | Room Temperature (in the dark) |
Signaling Pathway Visualization
Understanding the intricate network of cellular signaling is crucial for drug development and biological research.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. It is often dysregulated in diseases such as cancer.
Caption: The MAPK/ERK signaling cascade from the cell surface to the nucleus.
References
Technical Support Center: Analysis of 11-Oxomogroside IV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 11-Oxomogroside IV.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3] In the analysis of this compound from complex matrices like plasma, herbal extracts, or formulated products, components such as phospholipids, salts, sugars, and other endogenous metabolites can interfere with the ionization process in the mass spectrometer's source.[1][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate retention times where ion suppression or enhancement occurs.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same analyte in a neat solvent. The ratio provides a quantitative measure of the matrix effect.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Q3: What are the common strategies to minimize or eliminate matrix effects?
A3: Several strategies can be employed, often in combination:
-
Optimized Sample Preparation: This is the most effective approach. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (PPT) help remove interfering matrix components.
-
Chromatographic Separation: Adjusting the LC method (e.g., gradient, column chemistry, flow rate) to separate this compound from co-eluting matrix components is crucial.
-
Sample Dilution: A simple approach to reduce the concentration of interfering compounds, though this may compromise sensitivity if the analyte concentration is low.
-
Use of Internal Standards (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement. If a SIL-IS is unavailable, a structurally similar analog can be used.
Q4: Which sample preparation method is best for this compound?
A4: The choice depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A fast and simple method for plasma or serum, often using methanol (B129727) or acetonitrile. While effective for removing proteins, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively adsorbing the analyte onto a solid sorbent and washing away interferences before eluting the analyte. This is often the preferred method for complex matrices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Sensitivity / No Peak | Significant Ion Suppression: Co-eluting matrix components are preventing efficient ionization of this compound. | 1. Improve Sample Cleanup: Switch from PPT to LLE or SPE to more effectively remove interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. 3. Check MS Parameters: Optimize source conditions (e.g., capillary voltage, gas flow, temperature) for this compound. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between individual samples. | 1. Use an Appropriate Internal Standard: A stable isotope-labeled IS is highly recommended to correct for sample-to-sample variations. 2. Standardize Sample Preparation: Ensure your extraction protocol (e.g., SPE, LLE) is robust and highly repeatable. |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of matrix components are affecting the column performance. Inappropriate Injection Solvent: The solvent used to reconstitute the sample is too strong compared to the initial mobile phase. | 1. Dilute the Sample: If sensitivity permits, dilute the final extract before injection. 2. Reconstitute in a Weaker Solvent: Ensure the final sample solvent matches or is weaker than the starting mobile phase conditions. 3. Column Wash: Implement a robust column wash step at the end of each run. |
| Inaccurate Quantification (Poor Recovery) | Inefficient Extraction: this compound is not being completely extracted from the sample matrix. Uncorrected Matrix Effects: Significant ion suppression or enhancement is skewing quantitative results. | 1. Optimize Extraction Protocol: Evaluate different SPE sorbents or LLE solvents to maximize the recovery of this compound. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank, extracted matrix to compensate for consistent matrix effects. This ensures that standards and samples experience similar ionization conditions. |
Data Presentation
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery in the analysis of mogrosides, which are structurally related to this compound. This data can serve as a benchmark for your own experiments.
Table 1: Matrix Effect and Recovery of Mogroside V in Rat Plasma
| Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 96.0 | 105.0 | 91.3 |
| 192 | 98.2 | 95.7 |
| 1920 | 101.8 | 94.6 |
| 76800 | 98.8 | 92.5 |
Data adapted from a pharmacokinetic study of Mogroside V in rat plasma. A matrix effect percentage close to 100% and high, consistent recovery are desirable.
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect (%) | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Methanol) | 75 - 115% | 85 - 105% | < 15% |
| Liquid-Liquid Extraction (LLE) | 85 - 110% | 70 - 95% | < 10% |
| Solid-Phase Extraction (SPE) | 95 - 105% | 90 - 105% | < 5% |
This table provides illustrative data on how different extraction techniques can impact matrix effects and recovery. Values are generalized from typical outcomes in bioanalysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific matrix and analytical setup.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution (if used) and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This protocol is adapted from a method for the analysis of Mogroside V.
-
Precipitation: To 75 µL of plasma sample, add 250 µL of methanol containing the internal standard.
-
Vortexing: Vortex the mixture for 2-3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS system.
Visualizations
Experimental Workflows
Caption: Workflow for quantifying matrix effects using the post-extraction spike method.
Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS analysis.
References
Validation & Comparative
Comparative Biological Activity: 11-Oxomogroside IV vs. Mogroside V
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two prominent cucurbitane triterpene glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit): 11-Oxomogroside IV and Mogroside V. The information presented herein is collated from preclinical studies to assist researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data on the biological activities of this compound and Mogroside V. Direct comparative studies are limited, and some data is inferred from studies on closely related analogs like 11-oxo-mogroside V.
| Biological Activity | Compound | Assay | Cell Line/System | Result (IC50/EC50) | Reference |
| Antioxidant Activity | |||||
| Superoxide (B77818) Anion (O2-) Scavenging | 11-oxo-mogroside V | Chemiluminescence | 4.79 µg/mL | [1][2] | |
| Mogroside V | Chemiluminescence | Higher than 11-oxo-mogroside V | [1] | ||
| Hydrogen Peroxide (H2O2) Scavenging | 11-oxo-mogroside V | Chemiluminescence | 16.52 µg/mL | [1][2] | |
| Mogroside V | Chemiluminescence | Higher than 11-oxo-mogroside V | |||
| Hydroxyl Radical (OH) Scavenging | 11-oxo-mogroside V | Chemiluminescence | 146.17 µg/mL | ||
| Mogroside V | Chemiluminescence | 48.44 µg/mL | |||
| OH-induced DNA Damage Inhibition | 11-oxo-mogroside V | 3.09 µg/mL | |||
| Anti-cancer Activity | |||||
| Cytotoxicity | This compound A | SMMC-772 (Human hepatoma) | 288 µg/mL | ||
| Anti-proliferation | Mogroside V | MTT Assay | PANC-1 (Human pancreatic cancer) | Dose- and time-dependent inhibition | |
| Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction | 11-oxo-mogroside V* | TPA-induced | 91.2% inhibition at 1000 mol ratio/TPA | ||
| Mogroside V | TPA-induced | Strong inhibitory effect |
*Note: Data for 11-oxo-mogroside V is presented as a close structural analog of this compound.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. Antioxidant Activity Assessment via Chemiluminescence
-
Objective: To determine the in vitro scavenging activity of the compounds against various reactive oxygen species (ROS).
-
Methodology: A chemiluminescence (CL) method was employed to measure the scavenging effects on superoxide anion (O2-), hydrogen peroxide (H2O2), and hydroxyl radical (*OH). The assay measures the light emission produced in a chemical reaction, which is quenched in the presence of antioxidants. The concentration of the compound that inhibits 50% of the chemiluminescence intensity is determined as the EC50 value.
-
DNA Damage Inhibition: The inhibitory effect on hydroxyl radical-induced DNA damage was also assessed, with the EC50 value representing the concentration at which 50% of the DNA damage is prevented.
2. In Vitro Cytotoxicity and Anti-Proliferative Activity (MTT Assay)
-
Objective: To evaluate the effect of the compounds on the viability and proliferation of cancer cells.
-
Methodology:
-
Human cancer cell lines (e.g., SMMC-772 hepatoma, PANC-1 pancreatic cancer) were seeded in 96-well plates at a density of 1 x 10^4 cells/mL.
-
The cells were then incubated with varying concentrations of this compound or Mogroside V for specified durations (e.g., 24 or 72 hours).
-
Following incubation, an MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, was then calculated.
-
3. Anti-cancer Mechanism: STAT3 Signaling Pathway Analysis
-
Objective: To investigate the molecular mechanism behind the anti-cancer activity of Mogroside V.
-
Methodology:
-
PANC-1 cells were treated with Mogroside V.
-
Western blot analysis was used to examine the expression levels of total and phosphorylated STAT3, as well as its upstream kinases.
-
The expression of downstream targets of the STAT3 pathway that regulate cell proliferation (e.g., CCND1, CCNE1, CDK2) and cell cycle inhibition (e.g., CDKN1A, CDKN1B) were also assessed.
-
Visualizations: Signaling Pathways and Workflows
References
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation analysis of 11-Oxomogroside IV with other structurally related mogrosides found in the fruit of Siraitia grosvenorii (monk fruit). The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of these compounds.
Introduction to Mogroside Analysis
Mogrosides are a class of triterpenoid (B12794562) glycosides that are the primary sweetening components of monk fruit. Due to their potent sweetness and potential pharmacological activities, accurate analytical methods are crucial for quality control and research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation and quantification of these compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide a fingerprint for the identification of individual mogrosides.
Comparative Fragmentation Analysis
The fragmentation of mogrosides in mass spectrometry is characterized by the sequential loss of glucose (C6H10O5, 162.05 Da) moieties from the precursor ion. This process allows for the determination of the number and linkage of sugar units attached to the mogrol (B2503665) aglycone. This guide focuses on the fragmentation of this compound and compares it with other common mogrosides.
Table 1: Molecular Information of Selected Mogrosides
| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M-H]⁻ (m/z) |
| This compound | C₅₄H₉₀O₂₄ | 1123.28 | 1121.58 |
| Mogroside IV | C₅₄H₉₂O₂₄ | 1125.30 | 1123.60 |
| Mogroside V | C₆₀H₁₀₂O₂₉ | 1287.43 | 1285.64 |
| 11-Oxomogroside V | C₆₀H₁₀₀O₂₉ | 1285.41 | 1283.63 |
Table 2: Comparative MS/MS Fragmentation Data of Mogrosides (Negative Ion Mode)
| Precursor Compound | Precursor Ion [M-H]⁻ (m/z) | Major Product Ions (m/z) | Neutral Loss (Da) | Inferred Structural Moiety Lost |
| This compound | 1121.58 | 959.53 | 162.05 | Glucose |
| 797.48 | 162.05 | Glucose | ||
| 635.42 | 162.05 | Glucose | ||
| 473.37 | 162.05 | Glucose | ||
| Mogroside IV | 1123.60 | 961.55 | 162.05 | Glucose |
| 799.50 | 162.05 | Glucose | ||
| 637.44 | 162.05 | Glucose | ||
| 475.39 | 162.05 | Glucose | ||
| Mogroside V | 1285.64 | 1123.59 | 162.05 | Glucose |
| 961.54 | 162.05 | Glucose | ||
| 799.48 | 162.05 | Glucose | ||
| 637.43 | 162.05 | Glucose | ||
| 475.38 | 162.05 | Glucose | ||
| 11-Oxomogroside V | 1283.63 | 1121.58 | 162.05 | Glucose |
| 959.53 | 162.05 | Glucose | ||
| 797.48 | 162.05 | Glucose | ||
| 635.42 | 162.05 | Glucose | ||
| 473.37 | 162.05 | Glucose |
Note: The m/z values are based on theoretical calculations and data reported in the literature for similar compounds. Actual measured values may vary slightly depending on instrumentation and experimental conditions.
Experimental Protocols
A typical experimental workflow for the analysis of mogrosides involves extraction from the plant matrix, followed by separation using liquid chromatography and detection by mass spectrometry.
Sample Preparation
-
Extraction: A dried and powdered sample of Siraitia grosvenorii fruit is extracted with an 80% methanol (B129727) in water solution using ultrasonication.
-
Purification: The extract is then filtered and can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the mogrosides.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is generally preferred for mogrosides as it provides higher sensitivity.[1]
-
MS/MS Analysis: Product ion scans are performed on the precursor ions of interest to generate fragmentation spectra.
Visualizing the Fragmentation Pathway
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway for this compound and a comparative workflow for mogroside analysis.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for mogroside analysis.
References
A Comparative Guide to Analytical Methods for 11-Oxomogroside IV Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 11-Oxomogroside IV, a key component of the sweet-tasting mogrosides found in monk fruit (Siraitia grosvenorii), is essential for quality control, pharmacokinetic analysis, and the development of new products. This guide provides a comparative overview of the two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, the structural similarity to other major mogrosides, such as Mogroside V and 11-Oxomogroside V, allows for the adaptation of existing validated methods.[1][2][3] The principles and general performance characteristics of these methods are considered transferable.
Quantitative Performance Comparison
The choice of an analytical method is contingent on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of mogrosides, providing a reasonable proxy for this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.9984[2] | ≥ 0.996[4] |
| Limit of Detection (LOD) | 0.75 µg/mL | 9.288 - 18.159 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | 5 ng/mL (for Mogroside V in plasma) |
| Precision (RSD%) | Intra-day: < 8.68%Inter-day: < 5.78% | 3.5% - 5.2% |
| Accuracy (Recovery %) | 85.1% - 103.6% | 95.5% - 103.7% |
Methodology and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for quantifying mogrosides. A key challenge is that mogrosides lack a strong, specific chromophore, necessitating detection at low wavelengths, typically around 203-210 nm.
Experimental Protocol:
-
Sample Preparation (Cloud-Point Extraction):
-
A micelle-mediated cloud-point extraction using a nonionic surfactant like Genapol® X-080 is an effective and environmentally friendly method for extracting and preconcentrating mogrosides from Siraitia grosvenorii. This technique reduces the reliance on toxic organic solvents.
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly employed for the separation of mogrosides (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is typically used.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40°C.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing samples with complex matrices or when very low concentrations of the analyte are expected. This method allows for the simultaneous determination of multiple mogrosides.
Experimental Protocol:
-
Sample Preparation:
-
For liquid samples, a simple dilution with methanol (B129727) followed by filtration through a 0.22 µm filter is often sufficient.
-
For biological matrices such as plasma, a protein precipitation step is necessary. A common procedure involves adding methanol to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then analyzed.
-
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used (e.g., Inertsil ODS-3-C18, 5 μm, 4.6 mm × 150 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Ion Source Temperature: A typical ion source temperature is 500°C.
-
Visualizing the Workflow and Method Selection
To aid in understanding the experimental processes and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.
Caption: Analytical workflow for this compound quantification.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.actapol.net [food.actapol.net]
A Comparative Guide to the Antioxidant Potential of Different Mogrosides
This guide provides a comparative analysis of the antioxidant properties of various mogrosides, the sweet constituents isolated from the fruit of Siraitia grosvenorii (monk fruit). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available quantitative data, detailed experimental methodologies, and an exploration of the potential molecular pathways involved in their antioxidant activity.
Quantitative Data Summary: Antioxidant Activity of Mogrosides
The antioxidant potential of mogrosides has been evaluated using various in vitro assays. The most studied compounds are Mogroside V and its oxidized form, 11-oxo-mogroside V. Data is also available for mogroside extracts, which contain a mixture of different mogrosides. The following table summarizes the key quantitative findings from the literature. Direct comparisons are limited as different studies employ varied assays and test substances.
| Compound Tested | Assay | Target Radical/Species | Result (IC₅₀ / EC₅₀ in µg/mL) | Reference |
| Mogroside V | Chemiluminescence (CL) | Hydroxyl Radical (•OH) | 48.44 | [1][2][3] |
| Chemiluminescence (CL) | Superoxide (B77818) Anion (O₂⁻) | Less effective than 11-oxo-mogroside V | [1][2] | |
| Chemiluminescence (CL) | Hydrogen Peroxide (H₂O₂) | Less effective than 11-oxo-mogroside V | ||
| 11-oxo-mogroside V | Chemiluminescence (CL) | Superoxide Anion (O₂⁻) | 4.79 | |
| Chemiluminescence (CL) | Hydrogen Peroxide (H₂O₂) | 16.52 | ||
| Chemiluminescence (CL) | Hydroxyl Radical (•OH) | 146.17 | ||
| Chemiluminescence (CL) | •OH-induced DNA damage | 3.09 | ||
| Mogroside Extract (MGE) * | DPPH Radical Scavenging | DPPH• | 1118.1 | |
| ABTS Radical Scavenging | ABTS•⁺ | 1473.2 | ||
| Oxygen Radical Absorbance Capacity (ORAC) | Peroxyl Radicals | 851.8 µmol TE/g |
-
The Mogroside Extract (MGE) tested by Liu et al. (2018) contained approximately 44.5% Mogroside V, 7.3% 11-O-mogroside V, and smaller amounts of other mogrosides like IV, and VI.
Note: A direct quantitative comparison of the radical scavenging activity (DPPH, ABTS) for purified Mogroside IIIE was not found in the reviewed literature. However, studies suggest Mogroside V possesses a notable ability to scavenge reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to determine the antioxidant potential of mogrosides.
Chemiluminescence (CL) Assay for ROS Scavenging
This method, adapted from Chen et al. (2007), is used to quantify the scavenging effect of mogrosides on superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
Objective: To determine the EC₅₀ value of a mogroside, representing the concentration required to scavenge 50% of specific reactive oxygen species.
Materials:
-
Mogroside sample (e.g., Mogroside V, 11-oxo-mogroside V)
-
Luminol (for H₂O₂ and •OH assays)
-
Pyrogallol (to generate O₂⁻)
-
Tris-HCl buffer
-
Hydrogen Peroxide (H₂O₂)
-
FeSO₄-EDTA solution
-
Chemiluminescence analyzer or luminometer
Procedure:
-
Superoxide Anion (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing the Tris-HCl buffer and varying concentrations of the mogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻ radicals.
-
Immediately measure the chemiluminescence intensity over time.
-
Calculate the percentage of scavenging by comparing the CL intensity of the sample to a control without the mogroside.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the mogroside sample to the mixture.
-
Measure the resulting chemiluminescence intensity. A reduction in intensity corresponds to the scavenging of H₂O₂.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the mogroside sample to the system.
-
Measure the CL intensity. The inhibition of chemiluminescence indicates •OH scavenging.
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the mogroside concentration.
-
Calculate the EC₅₀ value from the dose-response curve.
DPPH and ABTS Radical Scavenging Assays (Generalized Protocol)
These are common spectrophotometric methods used to assess the radical scavenging ability of antioxidants.
Objective: To determine the IC₅₀ value of a mogroside or mogroside extract, representing the concentration required to scavenge 50% of the DPPH or ABTS radicals.
Materials:
-
Mogroside sample or extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺) solution
-
Ascorbic acid or Trolox (as positive controls)
-
Methanol or appropriate solvent
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Assay:
-
Prepare serial dilutions of the mogroside sample in a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 515-517 nm).
-
The percentage of radical scavenging is calculated based on the reduction in absorbance compared to a control.
-
-
ABTS Assay:
-
Generate the ABTS•⁺ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and incubating it in the dark.
-
Dilute the ABTS•⁺ solution with a buffer to a specific absorbance at a wavelength like 734 nm.
-
Add serial dilutions of the mogroside sample to the ABTS•⁺ solution.
-
After a set incubation period, measure the absorbance at 734 nm.
-
The percentage of scavenging is determined by the decrease in absorbance.
-
Data Analysis:
-
Plot the percentage of radical scavenging activity against the sample concentrations.
-
Determine the IC₅₀ value from the plotted curve.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz help visualize complex processes and relationships.
Caption: Experimental workflow for the Chemiluminescence (CL) antioxidant assay.
Caption: Generalized workflow for DPPH and ABTS radical scavenging assays.
Potential Signaling Pathways in Mogroside Antioxidant Activity
Mogrosides are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The direct interaction between mogrosides and specific signal transduction pathways is an area of ongoing research. Mogroside V, in particular, has been shown to influence pathways related to inflammation and cellular stress, which are often intertwined with oxidative stress.
Caption: Potential signaling pathways modulated by Mogroside V's antioxidant activity.
References
A Comparative Analysis of Mogrosides on Hepatoprotective Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hepatoprotective activities of various mogrosides, the sweetening compounds extracted from the fruit of Siraitia grosvenorii. The information presented herein is a synthesis of available experimental data, intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential of these natural compounds in liver health. While comprehensive head-to-head comparative studies on the hepatoprotective effects of all major mogrosides are limited, this guide consolidates the existing evidence to facilitate a clearer understanding of their relative bioactivities.
Introduction to Mogrosides and Hepatoprotection
Mogrosides are a group of cucurbitane-type triterpenoid (B12794562) glycosides that are the primary bioactive constituents of Siraitia grosvenorii, commonly known as monk fruit.[1] Beyond their intense sweetness, mogrosides have garnered scientific interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Liver diseases represent a significant global health burden, and natural compounds are increasingly being investigated as potential therapeutic agents.[2] Mogrosides, in particular, have shown promise in mitigating liver injury through various mechanisms, including the reduction of oxidative stress and inflammation.[2]
Comparative Bioactivity of Mogrosides
Antioxidant Activity
Oxidative stress is a key contributor to liver damage. The ability of mogrosides to scavenge reactive oxygen species (ROS) is a significant aspect of their hepatoprotective mechanism.
Table 1: Comparative Antioxidant Activity of Mogroside V and 11-oxo-mogroside V
| Compound | ROS Scavenged | EC50 (µg/mL) | Efficacy Comparison | Reference |
| Mogroside V | Hydroxyl Radical (•OH) | 48.44 | More effective than 11-oxo-mogroside V | |
| Superoxide Anion (O₂⁻) | - | Less effective than 11-oxo-mogroside V | ||
| Hydrogen Peroxide (H₂O₂) | - | Less effective than 11-oxo-mogroside V | ||
| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) | 4.79 | More effective than Mogroside V | |
| Hydrogen Peroxide (H₂O₂) | 16.52 | More effective than Mogroside V | ||
| Hydroxyl Radical (•OH) | 146.17 | Less effective than Mogroside V | ||
| •OH-induced DNA damage | 3.09 | Remarkably inhibitory |
EC50: The concentration of the compound at which 50% of the ROS is scavenged.
Hepatoprotective Effects in Animal Models
Studies on animal models of liver injury provide valuable insights into the in vivo efficacy of mogrosides. Mogroside V, being the most abundant mogroside, has been the primary focus of such research.
Table 2: Effect of Mogroside V on Serum Liver Enzyme Levels in Animal Models of Liver Injury
| Animal Model | Treatment | Dosage | % Reduction in ALT | % Reduction in AST | Reference |
| Acetaminophen-induced acute liver injury in mice | Mogroside V (single oral dose) | 10 mg/kg | Significant reduction (data not quantified as percentage) | Significant reduction (data not quantified as percentage) | |
| High-fat diet-induced NAFLD in mice | Mogroside V | 200, 400, 800 mg/kg/day | Dose-dependent significant reduction | Dose-dependent significant reduction |
ALT: Alanine (B10760859) aminotransferase; AST: Aspartate aminotransferase; NAFLD: Nonalcoholic fatty liver disease.
A study investigating various mogrosides for their hepatoprotective activities found that at a concentration of 20 μM, 11-oxo-mogroside V and 11-oxomogroside III E exhibited significant hepatoprotective effects compared to the control drug, bicyclol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro hepatoprotective assays.
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice
This model is widely used to screen for hepatoprotective agents.
-
Animals: Male Kunming mice (or other suitable strain), weighing 20-25 g, are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Induction of Liver Injury: A single intraperitoneal injection of 0.1% CCl₄ (in olive oil) at a dose of 10 ml/kg body weight is administered to induce acute liver injury.
-
Treatment Groups:
-
Normal Control: Receive vehicle (e.g., olive oil) only.
-
Model Control: Receive CCl₄ and vehicle.
-
Positive Control: Receive CCl₄ and a known hepatoprotective agent (e.g., silymarin (B1681676) at 100 mg/kg).
-
Mogroside Treatment Groups: Receive CCl₄ and various doses of the mogroside being tested (e.g., 50, 100, 200 mg/kg), typically administered orally for a set period before CCl₄ injection.
-
-
Sample Collection and Analysis: 24 hours after CCl₄ administration, blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Livers are excised for histopathological examination (H&E staining) to assess the degree of necrosis and inflammation.
In Vitro Model: Hepatoprotective Effect on HepG2 Cells
The human hepatoma cell line HepG2 is a common in vitro model for studying hepatotoxicity and hepatoprotection.
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assay: To determine the non-toxic concentration range of the mogrosides, a cell viability assay (e.g., MTT or CCK-8) is performed. HepG2 cells are treated with various concentrations of the mogrosides for 24 hours, and cell viability is measured.
-
Hepatoprotection Assay:
-
HepG2 cells are seeded in 96-well plates.
-
After 24 hours, the cells are pre-treated with non-toxic concentrations of the mogrosides for a specific duration (e.g., 2 hours).
-
A hepatotoxic agent (e.g., acetaminophen, CCl₄, or hydrogen peroxide) is then added to induce cell damage.
-
After a further incubation period (e.g., 24 hours), cell viability is assessed using an MTT or CCK-8 assay. An increase in cell viability in the mogroside-treated groups compared to the toxin-only group indicates a hepatoprotective effect.
-
Signaling Pathways in Mogroside-Mediated Hepatoprotection
The hepatoprotective effects of mogrosides are attributed to their modulation of key signaling pathways involved in oxidative stress and inflammation.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Mogroside V has been shown to activate the AMPK signaling pathway. AMPK is a crucial regulator of cellular energy homeostasis and its activation can lead to the inhibition of lipid synthesis and enhancement of fatty acid oxidation, thereby ameliorating hepatic steatosis.
Caption: AMPK signaling pathway activated by Mogroside V.
Nuclear Factor Kappa B (NF-κB) Signaling Pathway
Mogroside V has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, and its inhibition can reduce the inflammatory response in the liver.
Caption: Inhibition of the NF-κB signaling pathway by Mogroside V.
Conclusion
The available evidence strongly suggests that mogrosides, particularly Mogroside V, possess significant hepatoprotective properties. These effects are largely attributed to their potent antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as AMPK and NF-κB. While direct comparative studies on the hepatoprotective efficacy of different mogrosides are still needed to establish a clear hierarchy of potency, the existing data provides a solid foundation for further research into their therapeutic potential for liver diseases. Future studies should focus on head-to-head comparisons of purified mogrosides in standardized in vivo and in vitro models to better delineate their structure-activity relationships and guide the development of novel hepatoprotective agents.
References
Comparative Guide to the Quantification of 11-Oxomogroside IV
This guide provides a comparative overview of analytical methods for the quantification of 11-Oxomogroside IV, a key sweetening compound found in the fruit of Siraitia grosvenorii (Luo Han Guo). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification in various matrices. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters of the HPLC and UPLC-MS/MS methods for the quantification of this compound, based on available research data.
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 0.5985 - 14.9625 µg[1] | Not explicitly stated for this compound |
| Correlation Coefficient (r) | 0.9984[1] | Not explicitly stated for this compound |
| Average Recovery (%) | 102.5%[1] | Not explicitly stated for this compound |
| Relative Standard Deviation (RSD %) | 4.43% (n=6)[1] | Not explicitly stated for this compound |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Reported Application | Quality control of dried mature fruits of M. grosvenori[1] | Quantification in mesocarp callus and cell suspension cultures of S. grosvenorii |
Experimental Protocols
This section details the methodologies for the HPLC and UPLC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quality control of raw materials, specifically the dried mature fruits of Momordica grosvenori.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: ODS Column (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile-water in a gradient program
-
Flow Rate: 0.75 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 40°C
Sample Preparation (General Procedure for Siraitia grosvenorii fruits):
-
Obtain a representative sample of the dried fruit powder.
-
Perform an extraction using a suitable solvent (e.g., methanol (B129727) or ethanol) and method (e.g., sonication or reflux).
-
Filter the extract to remove particulate matter.
-
Dilute the filtered extract to an appropriate concentration within the linear range of the method.
-
Inject the diluted sample into the HPLC system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This highly sensitive and selective method is ideal for quantifying low concentrations of this compound in complex biological matrices such as plant cell cultures.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions (General parameters, as specific details for this compound are limited):
-
Column: A sub-2 µm particle size column suitable for UPLC separations (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Appropriate for the UPLC column dimensions (typically 0.2 - 0.6 mL/min).
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for mogrosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined.
Sample Preparation (for cell cultures):
-
Harvest the callus or cell suspension.
-
Lyophilize the cells to determine the dry weight.
-
Extract the mogrosides from the lyophilized cells using a suitable solvent.
-
Centrifuge the extract to pellet cell debris.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Dilute the sample as needed before injection into the UPLC-MS/MS system.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for the quantification of this compound.
References
In Vitro Analysis of 11-Oxomogroside IV and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity and metabolism of 11-Oxomogroside IV and its related compounds. Due to the limited availability of direct research on this compound, this document leverages experimental data from the closely related and structurally similar mogroside, 11-Oxomogroside V, alongside other prominent mogrosides like Mogroside V, to offer valuable insights for research and drug development.
Comparative Bioactivity Data
The primary biological activities investigated for mogrosides in vitro include antioxidant and cytotoxic effects. The following tables summarize the key quantitative findings from various studies to provide a substantive comparison.
Antioxidant Activity
The antioxidant potential of mogrosides has been evaluated through their ability to scavenge various reactive oxygen species (ROS). The data below compares the in vitro antioxidant activity of 11-Oxomogroside V and Mogroside V.
Table 1: In Vitro Antioxidant Activity of 11-Oxomogroside V and Mogroside V
| Compound | Reactive Oxygen Species (ROS) | EC50 (μg/mL) | Reference |
| 11-Oxomogroside V | Superoxide (B77818) Anion (O₂⁻) | 4.79 | [1] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | [1] | |
| Hydroxyl Radical (•OH) | 146.17 | [1] | |
| Mogroside V | Superoxide Anion (O₂⁻) | Higher than 11-Oxomogroside V | [2] |
| Hydrogen Peroxide (H₂O₂) | Higher than 11-Oxomogroside V | [2] | |
| Hydroxyl Radical (•OH) | 48.44 |
Notably, 11-Oxomogroside V demonstrated a more potent scavenging effect on superoxide anions and hydrogen peroxide compared to Mogroside V. Conversely, Mogroside V was more effective at scavenging hydroxyl radicals. Furthermore, 11-Oxomogroside V exhibited a significant inhibitory effect on •OH-induced DNA damage, with a reported EC50 of 3.09 μg/mL.
Cytotoxic Activity
Direct in vitro cytotoxic activity has been reported for this compound A, a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii.
Table 2: In Vitro Cytotoxic Activity of this compound A
| Compound | Cell Line | IC50 (μg/mL) | Reference |
| This compound A | SMMC-7721 (Human hepatoma) | 288 |
In Vitro Metabolism of Mogrosides
In vitro studies using human intestinal fecal homogenates have demonstrated that various mogrosides, differing in the number and linkage of glucose units, share a common metabolic fate, being metabolized to the aglycone, mogrol. This deglycosylation is a key step in their biotransformation.
As a representative example, the in vitro metabolism of Mogroside V has been investigated in a human intestinal bacteria incubation system and a rat hepatic S9 incubation system. These studies identified multiple metabolites formed through deglycosylation, hydroxylation, and dehydrogenation.
Table 3: In Vitro Metabolites of Mogroside V
| Incubation System | Number of Metabolites Identified | Key Metabolic Reactions | Reference |
| Human Intestinal Bacteria | 14 | Deglycosylation, Hydroxylation, Dehydrogenation | |
| Rat Hepatic S9 | 4 | Deglycosylation, Hydroxylation, Dehydrogenation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Antioxidant Activity Assay (Chemiluminescence)
Objective: To quantify the scavenging effect of mogrosides on superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
Methodology:
-
Superoxide (O₂⁻) Scavenging:
-
A reaction mixture is prepared containing Tris-HCl buffer, luminol, and varying concentrations of the mogroside sample.
-
The reaction is initiated by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
The chemiluminescence intensity is measured immediately over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
A reaction mixture is prepared containing Tris-HCl buffer, luminol, and H₂O₂.
-
Varying concentrations of the mogroside sample are added.
-
The reduction in chemiluminescence intensity, corresponding to the scavenging of H₂O₂, is measured.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
•OH radicals are generated via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Varying concentrations of the mogroside sample are added to the system.
-
The inhibition of chemiluminescence, indicating •OH scavenging, is measured.
-
Data Analysis:
-
For each ROS, a plot of the percentage of inhibition against the sample concentration is generated.
-
The EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals, is calculated from the plot.
In Vitro Metabolism with Human Intestinal Fecal Homogenates
Objective: To determine the metabolic fate of mogrosides in the presence of human intestinal microflora.
Methodology:
-
Pooled human male and female intestinal fecal homogenates (HFH) are prepared.
-
Individual mogrosides (e.g., Mogroside V, Mogroside IIIe) are incubated with the HFH at two different concentrations.
-
The incubation is carried out over a 48-hour period under anaerobic conditions.
-
Samples are collected at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
The reactions are quenched, and the samples are analyzed by LC-MS to identify and quantify the parent mogroside and its metabolites.
Data Analysis:
-
The rate of deglycosylation and the formation of the common metabolite, mogrol, are determined.
-
The metabolic pathway is elucidated based on the identified intermediate and final products.
Visualizations
Metabolic Pathway of Mogrosides in the Intestine
Caption: Simplified metabolic pathway of mogrosides via sequential deglycosylation by intestinal microflora.
Experimental Workflow for In Vitro Metabolism Analysis
Caption: General experimental workflow for the in vitro metabolism study of mogrosides.
References
A Comparative Analysis of the Anti-inflammatory Properties of Mogroside V and 11-Oxomogroside V
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Mogroside V and its derivative, 11-Oxomogroside V. This analysis is based on available experimental data, with a focus on their antioxidant capacities and influence on key inflammatory signaling pathways. It is important to note that scientific literature accessible through current searches provides limited direct comparative studies on the anti-inflammatory effects of 11-Oxomogroside IV and, as such, it is not included in this comparison.
Mogrosides, the primary sweetening compounds extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant interest for their potential health benefits, including anti-inflammatory properties.[1] Among these, Mogroside V is the most abundant and has been a focal point of research.[1] This guide delves into the available data to draw a comparison between Mogroside V and 11-Oxomogroside V.
Quantitative Data Summary
The primary quantitative data available for a direct comparison between Mogroside V and 11-Oxomogroside V lies in their capacity to scavenge reactive oxygen species (ROS), a key aspect of their anti-inflammatory action. Oxidative stress is intricately linked to inflammation, and the ability to neutralize ROS can mitigate the inflammatory cascade.
| Compound | Reactive Oxygen Species (ROS) | EC50 (µg/mL) | Reference |
| 11-Oxomogroside V | Superoxide (B77818) Anion (O₂⁻) | 4.79 | [2][3][4] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | ||
| Hydroxyl Radical (•OH) | 146.17 | ||
| Mogroside V | Superoxide Anion (O₂⁻) | Higher than 11-Oxomogroside V | |
| Hydrogen Peroxide (H₂O₂) | Higher than 11-Oxomogroside V | ||
| Hydroxyl Radical (•OH) | 48.44 |
EC50: The half maximal effective concentration, representing the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time.
Based on the available data, 11-Oxomogroside V demonstrates superior scavenging activity against superoxide anions and hydrogen peroxide. Conversely, Mogroside V is a more potent scavenger of the highly reactive hydroxyl radical.
Mechanistic Insights into Anti-inflammatory Action
While direct comparative studies on the broader anti-inflammatory effects are limited, research on Mogroside V provides significant insights into its mechanisms, which may be shared by its derivatives. Mogroside V has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK.
Mogroside V has been observed to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (B1167480) (IL-2), and interleukin-6 (IL-6). This inhibition is achieved, at least in part, by suppressing the activation of the NF-κB pathway. Specifically, Mogroside V can attenuate the phosphorylation of NF-κB p65.
Furthermore, Mogroside V has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs). The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition by Mogroside V underscores its potential as an anti-inflammatory agent.
Caption: Simplified signaling pathway of inflammation and the inhibitory effects of Mogroside V and 11-Oxomogroside V.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of Mogroside V and 11-Oxomogroside V.
In Vitro Reactive Oxygen Species (ROS) Scavenging Assay
This protocol outlines a general method for determining the ROS scavenging activity of the compounds using a chemiluminescence-based assay.
1. Reagents and Materials:
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Pyrogallol (for superoxide anion generation)
-
FeSO₄-EDTA and H₂O₂ (for hydroxyl radical generation via Fenton reaction)
-
Tris-HCl buffer
-
Phosphate-buffered saline (PBS)
-
Mogroside V and 11-Oxomogroside V standards
-
Chemiluminescence reader
2. Superoxide Anion (O₂⁻) Scavenging Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer and the test compound at various concentrations.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
3. Hydrogen Peroxide (H₂O₂) Scavenging Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the test compound.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.
4. Hydroxyl Radical (•OH) Scavenging Assay:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the test compound to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.
5. Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Caption: General workflow for the in vitro ROS scavenging assay.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a general method to assess the anti-inflammatory effects of the compounds on lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in appropriate plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Mogroside V or 11-Oxomogroside V for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.
2. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
After treatment, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p65 (for NF-κB) and key MAPK proteins (e.g., p38, ERK, JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
4. Data Analysis:
-
Compare the levels of pro-inflammatory cytokines and the phosphorylation status of NF-κB and MAPK proteins in treated cells to the LPS-stimulated control group.
-
Determine the dose-dependent inhibitory effects of the compounds.
Conclusion
The available evidence suggests that both Mogroside V and 11-Oxomogroside V possess notable antioxidant properties, which are integral to their anti-inflammatory potential. 11-Oxomogroside V is a more effective scavenger of superoxide anions and hydrogen peroxide, while Mogroside V excels at scavenging hydroxyl radicals. Mogroside V has been demonstrated to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production.
While this guide provides a comparative overview based on current research, the lack of direct, comprehensive studies comparing the anti-inflammatory effects of this compound and V highlights a significant gap in the literature. Further in-depth investigations, including head-to-head in vitro and in vivo studies, are warranted to fully elucidate and compare the anti-inflammatory profiles of these promising natural compounds. Such research will be invaluable for their potential development as therapeutic agents for inflammatory conditions.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. anjiechem.com [anjiechem.com]
Safety Operating Guide
Navigating the Safe Disposal of 11-Oxomogroside IV: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 11-Oxomogroside IV, a natural compound isolated from the fruits of Siraitia grosvenori.
Disposal Procedures for this compound and Associated Solvents
The appropriate disposal method for this compound depends on its form (solid or in solution) and local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.
Solid (Pure) this compound:
-
Non-Hazardous Waste Stream: Uncontaminated, solid this compound can typically be disposed of in the non-hazardous solid waste stream.
-
Packaging: Ensure the compound is in a sealed, clearly labeled container to prevent accidental exposure or spillage.
-
Documentation: Maintain a record of the disposed chemical as per your laboratory's inventory management procedures.
This compound in Solution:
The disposal of this compound solutions is dictated by the hazards of the solvent used. Common solvents for mogrosides include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2]
| Solvent | Hazard Classification | Disposal Procedure |
| Dimethyl Sulfoxide (DMSO) | Combustible liquid, Skin and eye irritant | Collect in a designated, labeled hazardous waste container for chemical waste. Do not dispose of down the drain. |
| Pyridine | Flammable liquid, Harmful if swallowed, inhaled, or in contact with skin | Collect in a designated, labeled hazardous waste container for flammable and toxic chemical waste. Do not dispose of down the drain. |
| Methanol | Flammable liquid, Toxic if swallowed, inhaled, or in contact with skin | Collect in a designated, labeled hazardous waste container for flammable and toxic chemical waste. Do not dispose of down the drain. |
| Ethanol | Flammable liquid | Collect in a designated, labeled hazardous waste container for flammable chemical waste. Small quantities may be drain-disposable depending on local regulations; consult your EHS office. |
General Spill and Cleanup Procedures:
In the event of a spill, personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, carefully sweep up to avoid generating dust.
-
Collection: Collect the contained spill material into a sealed, labeled waste container.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the cleanup materials as hazardous waste.
Experimental Protocols
Detailed experimental protocols involving this compound would be specific to the research being conducted. The disposal procedures outlined above should be integrated into the safety and cleanup sections of any such protocol.
Logical Flow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 11-Oxomogroside IV
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as 11-Oxomogroside IV. This guide provides immediate, essential safety protocols, logistical information for handling and storage, and detailed disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes or airborne particles.[2] |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the compound.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. If generating dust or aerosols, an N95 or higher-rated respirator is advised. | Minimizes inhalation of the compound, especially in powder form. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling 1-Oxomogroside IV is crucial for maintaining a safe laboratory environment.
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate and ensure accessibility to emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Handling:
-
When weighing or transferring the solid compound, perform these actions in a well-ventilated area or a chemical fume hood to avoid creating and inhaling dust.
-
Use a spatula or other appropriate tools to handle the powder.
-
When preparing solutions, slowly add the solvent to the compound to prevent splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.
-
Clearly label all containers with the compound name, concentration, date, and responsible individual's name.
Post-Handling:
-
Clean the work area and any equipment used during the procedure.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage and Disposal Plans
Proper storage and disposal are critical for safety and environmental protection.
Storage: For optimal stability, this compound and its related compounds should be stored under specific conditions.
| Compound | Storage Condition (Solid) | Storage Condition (In Solvent) | Stability |
| 11-oxo-mogroside V | -20°C | -80°C (6 months), -20°C (1 month, protect from light) | ≥ 4 years at -20°C |
Disposal: Unused compounds and contaminated materials must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discard in regular trash or down the drain. |
| Contaminated Labware (Plastic) | Dispose of in a designated hazardous waste container. |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse into the sewer system. |
| Contaminated PPE | All PPE that has come into contact with the compound should be disposed of as hazardous waste in a clearly labeled container. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
